Product packaging for Gentamicin sulfate salt(Cat. No.:)

Gentamicin sulfate salt

Cat. No.: B13012213
M. Wt: 1488.8 g/mol
InChI Key: RDEIXVOBVLKYNT-VYTYTLIFSA-N
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Description

Historical Trajectories and Evolutionary Context of Aminoglycoside Research

The journey of aminoglycoside research began in 1943 with the discovery of streptomycin (B1217042) by Selman Waksman, Albert Schatz, and Elizabeth Bugie from Streptomyces griseus. britannica.comasm.org This discovery was a landmark in antibiotic history, earning Waksman the Nobel Prize in 1952. asm.orgnih.gov Following streptomycin, other natural aminoglycosides like neomycin, kanamycin, and tobramycin (B1681333) were isolated from Streptomyces species, while gentamicin (B1671437) and sisomicin (B1680986) were derived from Micromonospora species. asm.orgnih.gov The 1970s saw the development of semisynthetic aminoglycosides such as amikacin, designed to combat emerging bacterial resistance. nih.gov

The primary mechanism of action for aminoglycosides is the inhibition of bacterial protein synthesis. They bind to the 30S ribosomal subunit, causing misreading of the mRNA codon and ultimately leading to bacterial cell death. wikipedia.orgnih.govpatsnap.com However, the widespread use of these antibiotics led to the evolution of resistance mechanisms in bacteria, most notably through the production of aminoglycoside-modifying enzymes (AMEs). asm.orgresearchgate.net This escalating resistance prompted a decline in the use of aminoglycosides, with other classes like cephalosporins, fluoroquinolones, and carbapenems taking precedence. nih.govasm.org

Despite this, the rise of multidrug-resistant (MDR) pathogens has sparked a renewed interest in aminoglycosides. asm.orgnih.gov Their rapid, concentration-dependent bactericidal activity and synergistic effects with other antibiotics, such as beta-lactams, make them valuable in treating severe infections. nih.govnih.gov Current research focuses on developing new aminoglycosides and delivery systems to overcome resistance and improve their safety profile. nih.govbenthamdirect.com

Timeline of Key Aminoglycoside Discoveries

Year Aminoglycoside Source Organism/Method Key Significance
1943 Streptomycin Streptomyces griseus First aminoglycoside discovered; effective against Mycobacterium tuberculosis. britannica.comasm.org
1949 Neomycin Streptomyces fradiae Broad-spectrum activity. nih.govbritannica.com
1957 Kanamycin Streptomyces kanamyceticus Used for various infections. nih.gov
1963 Gentamicin Micromonospora purpurea Potent against a wide range of Gram-negative bacteria. nih.gov
1967 Tobramycin Streptomyces tenebrarius Effective against Pseudomonas aeruginosa. nih.gov

The Distinctive Role of Gentamicin Sulfate (B86663) in Fundamental Biological Investigations

Gentamicin sulfate plays a significant and multifaceted role in fundamental biological research beyond its direct antimicrobial applications. Its heat stability makes it a valuable tool in molecular biology and cell culture. wikipedia.org

A primary application of gentamicin sulfate is as an antibacterial agent in tissue and cell culture to prevent contamination. wikipedia.org Its ability to withstand autoclaving makes it particularly useful for sterilizing microbiological growth media. wikipedia.org Furthermore, gentamicin sulfate is employed in long-term virus and tissue culture studies as it is non-toxic to mammalian cells at concentrations that effectively inhibit bacterial growth. agscientific.com

In the field of genetics and molecular biology, gentamicin has been investigated for its ability to suppress nonsense mutations. This "read-through" mechanism involves the ribosome misreading a premature stop codon, allowing for the synthesis of a full-length, potentially functional protein. taylorandfrancis.com This property has opened avenues for research into potential therapies for genetic diseases caused by nonsense mutations.

Gentamicin sulfate also serves as a tool to study bacterial physiology and resistance mechanisms. For instance, researchers use gentamicin to investigate the intracellular survival of pathogens like Staphylococcus aureus within macrophages. nih.gov Such studies are crucial for understanding how bacteria evade the host immune system and for developing strategies to eradicate persistent infections. nih.gov

Moreover, gentamicin's interaction with the bacterial ribosome is a key area of study. By examining how gentamicin binds to the 16S rRNA of the 30S subunit, researchers gain insights into the mechanics of protein synthesis and the structural basis of antibiotic action. nih.gov This knowledge is fundamental to the rational design of new antibiotics that can overcome existing resistance mechanisms. benthamdirect.com

Current Paradigms and Unaddressed Questions in Gentamicin Sulfate Research

Despite decades of use, research into gentamicin sulfate continues to evolve, driven by the persistent challenge of antibiotic resistance and the need for more effective and safer therapies. datainsightsmarket.com

Current Research Paradigms:

Overcoming Resistance: A major focus is on developing strategies to combat gentamicin resistance. This includes the design of novel aminoglycoside analogs that are less susceptible to AMEs and research into AME inhibitors that could be co-administered with gentamicin. patsnap.combenthamdirect.com

Novel Delivery Systems: To enhance efficacy and reduce toxicity, researchers are exploring advanced drug delivery systems. datainsightsmarket.com Encapsulating gentamicin in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), has shown promise in improving its antimicrobial effects and enabling controlled release. nih.gov Liposomal formulations are also being investigated to target infections more effectively and potentially reduce side effects. nih.gov

Combination Therapies: The synergistic effect of gentamicin with other antibiotics, particularly β-lactams, is a well-established paradigm. researchgate.netnih.gov Current research continues to explore and optimize combination therapies to enhance their efficacy against multidrug-resistant organisms. patsnap.com

Understanding and Mitigating Toxicity: While this article does not focus on safety profiles, a significant area of research is dedicated to understanding the mechanisms of gentamicin-induced nephrotoxicity and ototoxicity to develop strategies to minimize these adverse effects. researchgate.netbuzzrx.com

Unaddressed Questions and Future Directions:

Intracellular Efficacy: The effectiveness of gentamicin against intracellular pathogens remains a subject of investigation. While some studies suggest it is largely ineffective against intracellular S. aureus, more research is needed to fully understand its activity within different host cells and against various pathogens. nih.gov

Optimizing Dosing Regimens: There is ongoing research to refine dosing strategies to maximize bactericidal activity while minimizing toxicity. nih.govbmj.com

Impact on Host Microbiome: The long-term effects of gentamicin on the host microbiome are not fully understood. Future research will likely focus on how this broad-spectrum antibiotic alters the microbial communities in the gut and other body sites and the potential consequences for host health.

Development of Resistance to New Analogs: As new gentamicin analogs are developed, a critical question will be how quickly bacteria will evolve new resistance mechanisms against them. Continuous surveillance and research into novel targets will be essential.

Recent Research Findings on Gentamicin Sulfate

Research Area Key Finding Implication
Nanoparticle Delivery Encapsulation of gentamicin in PLGA nanoparticles improved its efficacy against P. aeruginosa infection in an in vivo model. nih.gov Nanoparticle-based delivery systems may enhance the therapeutic potential of gentamicin and overcome some of its limitations.
Intracellular Activity Gentamicin was found to be largely ineffective at eradicating intracellular Staphylococcus aureus in a mouse macrophage model. nih.gov This raises questions about the utility of gentamicin for treating infections with an intracellular component and highlights the need for antibiotics with better intracellular penetration and activity.
Combination Therapy Co-encapsulation of gentamicin and thymoquinone (B1682898) in a liposomal formulation showed enhanced antibacterial activity. nih.gov Combining gentamicin with other antimicrobial agents in a single delivery system could be a promising strategy to combat resistance.

| Histoarchitectural Effects | A study in non-pregnant rats indicated that gentamicin can impact the histoarchitecture of the uterus and ovaries. researchgate.net | This highlights the need for further investigation into the systemic effects of gentamicin on various tissues, even outside the context of its primary toxicities. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H125N15O25S B13012213 Gentamicin sulfate salt

Properties

Molecular Formula

C60H125N15O25S

Molecular Weight

1488.8 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12-,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m110./s1

InChI Key

RDEIXVOBVLKYNT-VYTYTLIFSA-N

Isomeric SMILES

C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Gentamicin Sulfate Salt

Ribosomal Target Interactions: Elucidation of Binding Sites and Conformational Dynamics

The principal intracellular target of gentamicin (B1671437) is the bacterial 30S ribosomal subunit, a key component of the protein synthesis machinery. drugbank.com Its interaction with this subunit is complex, involving specific binding sites and inducing conformational changes that ultimately disrupt translational processes.

Binding to the 30S Ribosomal Subunit: Specificity and Affinity Studies

Gentamicin, an aminoglycoside antibiotic, binds to the 30S subunit of the bacterial ribosome. creative-diagnostics.comcreative-diagnostics.com This interaction is a critical step in its mechanism of action, which involves the disruption of protein synthesis. creative-diagnostics.comcreative-diagnostics.com The commercially available gentamicin is a mixture of three major components: gentamicin C1a, C2, and C1. embopress.orgembopress.org These components all bind to the same site on the 30S ribosomal subunit but exhibit different binding affinities. embopress.orgembopress.orgresearchgate.net

Studies have shown that gentamicin C1a binds with a slightly higher affinity than C2, while C1 has the weakest affinity of the three. embopress.orgembopress.orgresearchgate.net This difference in affinity correlates with their respective inhibitory effects on in vitro translation. embopress.orgresearchgate.net Chemical probing experiments have demonstrated that each component protects the same bases of the 16S rRNA from chemical modification, confirming a common binding site. embopress.orgresearchgate.net For instance, a weak footprint is observed at G1494(N7) and A1408(N1) in the presence of 1 μM gentamicin C1a and 10 μM gentamicin C2, whereas a much higher concentration of 100 μM is required for gentamicin C1 to show a similar effect. embopress.org

Table 1: Binding Affinities of Gentamicin C Components to the 30S Ribosomal Subunit

Gentamicin Component Relative Binding Affinity
Gentamicin C1a Highest
Gentamicin C2 Intermediate
Gentamicin C1 Lowest

Interaction with 16S rRNA: Unraveling Helix 44 and A-site Specificity

Gentamicin specifically binds to the A-site of the 16S rRNA within the 30S ribosomal subunit, primarily interacting with helix 44 (h44). drugbank.comcreative-diagnostics.commdpi.com This binding occurs in the major groove of a conserved, asymmetric internal loop within the h44 decoding center. pnas.org The interaction of gentamicin with the A-site is crucial for its antibacterial activity. embopress.org

Key nucleotides within the 16S rRNA are involved in this interaction. Upon binding, gentamicin protects specific bases from chemical modification, notably G1494 and A1408. embopress.org The binding of gentamicin to h44 also affects the conformation of two universally conserved adenine (B156593) residues, A1492 and A1493. drugbank.commdpi.compnas.org These residues are crucial for monitoring the correct pairing between the mRNA codon and the tRNA anticodon. pnas.org Gentamicin's interaction stabilizes a conformation where these adenines are flipped out, mimicking the state of correct codon-anticodon recognition. drugbank.commdpi.comnih.gov This interference with the decoding center is a fundamental aspect of gentamicin's mechanism. pnas.org

Furthermore, gentamicin has a secondary binding site on the 50S ribosomal subunit, near helix 69 (H69) of the 23S rRNA. creative-diagnostics.commdpi.com This helix is known to interact with h44 and is involved in recognizing stop codons and bridging to h44 of the 16S rRNA. creative-diagnostics.comresearchgate.net

Impact on mRNA Codon-Anticodon Recognition and Translational Fidelity

Gentamicin's binding to the A-site of the 16S rRNA profoundly disrupts the accuracy of mRNA codon-anticodon recognition, leading to a decrease in translational fidelity. embopress.orgtaylorandfrancis.comnih.gov By interacting with helix 44, gentamicin stabilizes the binding of transfer RNA (tRNA) to the A-site, which interferes with the proofreading steps that ensure accurate translation. embopress.org

Normally, the ribosome can distinguish between correct (cognate) and incorrect (near-cognate) tRNA pairings. When an incorrect tRNA enters the A-site, key adenine residues (A1492 and A1493) are supposed to retract, signaling for the rejection of that tRNA. creative-diagnostics.com However, gentamicin's presence at the A-site prevents this retraction, leading to the acceptance of incorrect aminoacyl-tRNAs. creative-diagnostics.comtaylorandfrancis.com This occurs because gentamicin binding artificially flips out these adenine residues, mimicking the conformational change that normally happens with a correct codon-anticodon match. drugbank.commdpi.com This stabilization of mispaired codon-anticodon interactions is a primary cause of translational errors. mdpi.com Consequently, the ribosome is forced to accept non-cognate tRNAs at a higher rate. mdpi.com

This disruption of the decoding process leads to the synthesis of proteins with incorrect amino acids. creative-diagnostics.com The efficiency of this gentamicin-induced readthrough of premature termination codons (PTCs) is influenced by the specific stop codon (UGA > UAG > UAA) and the surrounding nucleotide sequence. taylorandfrancis.com

Induction of Protein Mistranslation and Aberrant Protein Synthesis

The disruption of translational fidelity by gentamicin leads to the synthesis of aberrant proteins through a process known as mistranslation. creative-diagnostics.commdpi.com This occurs because the antibiotic causes the ribosome to misread the mRNA sequence, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. creative-diagnostics.comnih.gov The rate of these errors is significant, with some estimates suggesting approximately one incorrect amino acid is incorporated for every 500 amino acids synthesized. creative-diagnostics.com

These mistranslated proteins are often non-functional and prone to misfolding and aggregation within the bacterial cell. creative-diagnostics.comresearchgate.net The accumulation of these aberrant proteins contributes to cellular dysfunction and ultimately leads to cell death. mdpi.comresearchgate.net Studies have shown that treatment with bactericidal aminoglycosides like gentamicin leads to a significant upregulation of proteases, indicating a cellular response to the presence of misfolded proteins. nih.gov

Interestingly, research using quantitative mass spectrometry has revealed that aminoglycosides can induce not only single amino acid substitutions but also clusters of errors, with multiple incorrect amino acids incorporated in a row. nih.gov These error clusters are a distinct class of misreading events that can be a major source of proteotoxic stress, especially at low concentrations of the antibiotic. nih.gov

Effects on Ribosome Recycling and Translocation Processes

Gentamicin's impact on protein synthesis extends beyond causing mistranslation; it also interferes with the crucial processes of ribosome translocation and recycling. drugbank.commdpi.compnas.org Translocation is the movement of the ribosome along the mRNA, a necessary step for reading consecutive codons. nih.gov Gentamicin has been shown to slow down this process. nih.govpnas.org

In addition to inhibiting translocation, gentamicin affects ribosome recycling. drugbank.commdpi.com After a round of protein synthesis is complete, the ribosome must be released from the mRNA to initiate translation of a new protein. creative-diagnostics.com Gentamicin can bind to a secondary site on the 50S ribosomal subunit near helix 69 (H69). creative-diagnostics.commdpi.com This interaction prevents the ribosome from properly interacting with ribosome recycling factors. creative-diagnostics.com As a result, inactive ribosome complexes are formed that remain bound to the mRNA even after translation has terminated. creative-diagnostics.com This effectively sequesters a pool of ribosomes, rendering them non-functional and unable to participate in new rounds of protein synthesis. creative-diagnostics.com

Table 2: Effects of Gentamicin on Ribosomal Processes

Ribosomal Process Effect of Gentamicin Reference
Translocation Inhibition/Slowdown drugbank.comnih.govpnas.org
Ribosome Recycling Inhibition drugbank.comcreative-diagnostics.commdpi.com

Bacterial Membrane Permeabilization and Transport Mechanisms

The entry of gentamicin into bacterial cells is a multi-phase process that ultimately leads to membrane damage and facilitates its own uptake. drugbank.com Initially, the polycationic gentamicin molecule binds electrostatically to negatively charged components of the bacterial outer membrane, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. drugbank.com This binding displaces divalent cations like magnesium and calcium, which normally stabilize the outer membrane, thereby increasing its permeability and allowing for some initial entry of the antibiotic. drugbank.comubc.ca

Following this initial ionic binding, gentamicin undergoes an "energy-dependent phase I" of transport across the inner cytoplasmic membrane. drugbank.com This process is reliant on the proton-motive force. drugbank.comnih.gov Once inside the cytoplasm, even a small amount of gentamicin can reach its primary target, the ribosome, leading to protein mistranslation. drugbank.com

The mistranslated proteins, some of which may be membrane proteins, can be incorporated into the cell membrane, causing further damage and disruption. drugbank.comelifesciences.org This leads to the "energy-dependent phase II," where the damaged cytoplasmic membrane allows for a rapid and concentration-dependent influx of gentamicin into the cell. drugbank.com This amplified uptake leads to a complete shutdown of protein synthesis and is a key component of gentamicin's bactericidal activity. drugbank.comelifesciences.org This reliance on an oxygen-dependent active transport system explains why aminoglycosides are generally not effective against anaerobic bacteria. drugbank.com

Electrostatic Binding to Bacterial Cell Membranes: Lipopolysaccharides and Phospholipids (B1166683)

The initial interaction of the polycationic gentamicin molecule with the bacterial cell envelope is a critical, non-energy-dependent step. nih.gov This process is primarily driven by electrostatic attraction between the positively charged amine groups of the gentamicin sulfate (B86663) salt and the negatively charged components of the bacterial membrane. nih.govmdpi.com In Gram-negative bacteria, these interactions predominantly occur with the lipopolysaccharides (LPS) and phospholipids of the outer membrane. drugbank.commdpi.com For Gram-positive bacteria, the binding targets are mainly teichoic acids and phospholipids within the cell membrane. mdpi.comdrugbank.com

This electrostatic binding is a rapid process. nih.gov Studies have shown that within just 30 seconds of exposure, a significant amount of gentamicin can associate with the outer membrane of Pseudomonas aeruginosa. nih.gov The strength of this binding is influenced by the presence of other cations. For instance, an increased concentration of magnesium ions can raise the minimum inhibitory concentration (MIC) of gentamicin, suggesting competition for the same binding sites on the LPS. nih.gov

The efficiency of this electrostatic interaction correlates with the antibacterial activity of the aminoglycoside. For example, gentamicin exhibits a higher electrostatic binding energy to the bacterial membrane compared to other aminoglycosides like kanamycin, which may contribute to its greater efficacy. mdpi.com

Displacement of Divalent Cations and Membrane Integrity Disruption

Following the initial electrostatic binding, gentamicin sulfate salt actively disrupts the integrity of the bacterial outer membrane by displacing essential divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺). drugbank.comsigmaaldrich.commdpi.com These cations are crucial for stabilizing the outer membrane structure by forming cross-bridges between the negatively charged phosphate (B84403) groups of adjacent LPS molecules. nih.govresearchgate.net

By displacing these cations, gentamicin weakens the LPS layer, leading to a destabilization of the outer membrane. sigmaaldrich.comscientificlabs.ie This disruption creates transient holes and increases the permeability of the cell envelope. sigmaaldrich.comscientificlabs.ieavantorsciences.com This self-promoted uptake mechanism is a key feature of gentamicin's action, as it facilitates its own passage across the outer membrane to reach its intracellular target. mdpi.com The disruption of the outer membrane can be significant, with studies on Pseudomonas aeruginosa showing that even a short treatment with gentamicin can lead to the removal of outer membrane constituents. nih.gov

Energy-Dependent Phases of Gentamicin Uptake: Investigating Proton-Motive Force Involvement

The translocation of gentamicin across the bacterial inner (cytoplasmic) membrane is a complex process that occurs in distinct, energy-dependent phases. drugbank.comnih.gov This dependency on cellular energy explains why aminoglycosides are generally less effective against anaerobic bacteria. drugbank.com

The uptake process is broadly divided into two main energy-dependent phases:

Energy-Dependent Phase I (EDPI): This is a slow, initial phase where a limited amount of gentamicin crosses the cytoplasmic membrane. nih.govdrugbank.com This phase is reliant on the proton-motive force (PMF), which is the electrochemical potential gradient generated by the electron transport chain during aerobic respiration. drugbank.comubc.ca However, some research suggests that knockout mutations in genes related to energy metabolism in Escherichia coli did not necessarily reduce the PMF or gentamicin uptake, indicating a more complex relationship. nih.gov

Energy-Dependent Phase II (EDPII): Following the initial uptake and subsequent binding to ribosomes, a second, more rapid and extensive phase of uptake occurs. nih.govdrugbank.com This phase is also dependent on the PMF. nih.gov The mistranslated proteins produced due to gentamicin's action can insert into the cytoplasmic membrane, causing further disruption and a significant increase in gentamicin accumulation within the cell, ultimately leading to cell death. drugbank.comnih.gov

Inhibitors of the electron transport chain and uncouplers that dissipate the PMF, such as cyanide and 2,4-dinitrophenol (B41442) (DNP), have been shown to inhibit gentamicin uptake, further confirming the crucial role of cellular energy in this process. ubc.ca

Role of Porins in Outer Membrane Permeation and Modulation

Porins are protein channels embedded in the outer membrane of Gram-negative bacteria that facilitate the passive diffusion of small, hydrophilic molecules, including antibiotics. researchgate.netnih.govfrontiersin.org While the primary entry mechanism for gentamicin involves self-promoted uptake through membrane destabilization, porins can also play a role in its translocation across the outer membrane. researchgate.net

The contribution of porins to gentamicin uptake appears to vary depending on the bacterial species and the specific porin. In Escherichia coli, the OmpF porin is considered a major route for the entry of many antibiotics. researchgate.netfrontiersin.org However, studies on Klebsiella pneumoniae have indicated that the diffusion of aminoglycosides like gentamicin through porins may be of minor importance. asm.org

Molecular dynamics simulations suggest that the porin-dependent transport route is energetically more favorable for a highly charged molecule like gentamicin compared to direct permeation through the lipid bilayer. researchgate.net Alterations or loss of porins can be a mechanism of antibiotic resistance, as it reduces the influx of the drug into the periplasmic space. nih.govmdpi.com For example, an OmpF-defective mutant of E. coli showed increased resistance to several antibiotics. researchgate.netfrontiersin.org

Table 1: Key Porins and their Role in Antibiotic Permeability

PorinOrganismFunction in Antibiotic PermeabilityReference
OmpF Escherichia coliMain route for the penetration of many antibiotics, including β-lactams. researchgate.netfrontiersin.org
OmpC Escherichia coliInvolved in both antibiotic transport and maintenance of membrane integrity. nih.govfrontiersin.org
OmpA Escherichia coliPrimarily associated with maintaining membrane integrity, but its mutation can increase susceptibility to some antibiotics. frontiersin.org
OmpK35 Klebsiella pneumoniaeLargely responsible for the permeation of β-lactam antibiotics. asm.org

Secondary Cellular Effects Beyond Ribosomal Inhibition

Leakage of Intracellular Contents and Contributions to Bacterial Cell Death

The disruption of the bacterial cell membrane by this compound leads to a critical secondary effect: the leakage of essential intracellular components. avantorsciences.compatsnap.com This leakage is a direct consequence of the membrane destabilization and pore formation caused by the antibiotic. sigmaaldrich.comscientificlabs.ie

As the membrane's integrity is compromised, there is an uncontrolled efflux of cytoplasmic materials, including ions, metabolites, and even larger molecules like proteins. nih.gov Research on Pseudomonas aeruginosa has demonstrated a significant decrease in total cellular proteins following lethal exposure to aminoglycosides. nih.gov This loss of vital cellular constituents contributes significantly to the bactericidal action of gentamicin, working in concert with the inhibition of protein synthesis. avantorsciences.compatsnap.com The increased membrane permeability also allows for a greater influx of gentamicin, creating a positive feedback loop that accelerates cell death. drugbank.comnih.gov

Impact on Bacterial Cell Physiology and Metabolism (e.g., Respiration, Stress Responses)

Gentamicin's interaction with bacteria extends beyond direct membrane damage and ribosomal inhibition, profoundly affecting cellular physiology and metabolism. The process of gentamicin uptake is intrinsically linked to the cell's respiratory activity. ubc.caoup.com

Key impacts include:

Respiratory Chain: The energy-dependent uptake of gentamicin is driven by the proton-motive force generated during aerobic respiration. oup.com Conversely, the damage caused by the antibiotic can disrupt respiratory chain function. mdpi.com

Stress Responses: Exposure to gentamicin can trigger various stress responses in bacteria. In Escherichia coli, the RpoE and Cpx envelope stress responses have been shown to provide a protective role against gentamicin killing, particularly under nutrient starvation conditions. oup.com This suggests that the cell actively tries to counteract the membrane damage caused by the antibiotic.

Metabolic Alterations: Gentamicin can induce significant shifts in bacterial metabolism. Studies have shown that it can lead to enhanced oxidative stress and disturb metabolic pathways such as glutathione (B108866) metabolism. mdpi.com Furthermore, some bacteria may develop resistance by altering their metabolism. For instance, increased production of certain fatty acids like palmitoleate (B1233929) and oleate (B1233923) in E. coli has been linked to reduced intracellular gentamicin and reactive oxygen species (ROS) levels, promoting resistance. mdpi.com

Mechanisms of Interaction with Eukaryotic Ribosomes and Associated Cellular Processes

While this compound is primarily known for its potent antibacterial activity through inhibition of prokaryotic ribosomes, it also interacts with eukaryotic ribosomes, albeit with lower affinity. unife.it This interaction is a key factor in both its utility in genetic research and its potential for cellular toxicity. The binding of aminoglycosides like gentamicin to the eukaryotic ribosome is less efficient than to the bacterial ribosome due to specific nucleotide differences in the ribosomal RNA (rRNA) decoding site. unife.it In eukaryotes, this site within helix 44 of the 18S rRNA has a shallower binding pocket, which hinders the stable insertion of the drug. unife.it

Despite this reduced affinity, gentamicin can influence eukaryotic translation. Its binding can lead to a decrease in the fidelity of translation by interfering with the ribosome's proofreading mechanism. atsjournals.org This process normally ensures the correct pairing between the mRNA codon and the tRNA anticodon. atsjournals.org By disrupting this "proofreading," gentamicin increases the likelihood of near-cognate aminoacyl-tRNA (aa-tRNA) being accepted into the polypeptide chain, leading to missense mutations. atsjournals.orgmdpi.com

A significant consequence of this reduced fidelity is the ability of gentamicin to promote the read-through of premature termination codons (PTCs). nih.govnih.gov PTCs are nonsense mutations in the mRNA sequence that signal for the termination of protein synthesis, resulting in a truncated and often non-functional protein. Gentamicin's interference with the decoding process can cause the ribosome to misread a PTC and insert an amino acid instead, allowing translation to continue to the normal termination codon and potentially producing a full-length, functional protein. atsjournals.org This property is the basis for its use in research to investigate genetic diseases caused by nonsense mutations. nih.gov

Crystal structure analyses of the 80S eukaryotic ribosome in complex with gentamicin have revealed that it binds to multiple sites on both the small (40S) and large (60S) subunits. nih.govnih.gov These interactions can impact large-scale conformational changes within the ribosome that are crucial for various stages of protein synthesis, including initiation, elongation, and recycling. nih.govnih.govdrugbank.com For instance, gentamicin binding can affect the movement between the ribosomal subunits, which is essential for the translocation of tRNA and mRNA during elongation. nih.gov

Studies using the eukaryotic organism Tetrahymena thermophila have shown that gentamicin G418, a related aminoglycoside, leads to a depletion of polysomes, which are complexes of multiple ribosomes translating a single mRNA molecule. nih.govnih.govasm.org This suggests that gentamicin can inhibit an early stage of elongation or the initiation of translation. nih.govnih.govasm.org While it was not a potent inhibitor of peptidyl-tRNA translocation or the elongation of existing polypeptide chains on polysomes in vitro, it did inhibit the translocation of phe-tRNA on polyuridylate-programmed ribosomes. nih.govnih.gov

The ability of gentamicin and its analogs to inhibit eukaryotic protein synthesis correlates with their effectiveness in promoting PTC suppression. nih.gov For example, G418, which is a more potent inhibitor of eukaryotic protein synthesis than gentamicin, is also a more effective inducer of read-through. nih.gov This suggests that a stronger interaction with the cytoplasmic ribosome leads to enhanced PTC suppression activity. nih.gov

Table 1: Effects of Gentamicin and Related Aminoglycosides on Eukaryotic Translation

Compound Organism/System Observed Effect Reference(s)
Gentamicin Human cells Reduces fidelity of translation, promotes read-through of premature termination codons. atsjournals.org
Gentamicin Saccharomyces cerevisiae (yeast) 80S ribosome Binds to multiple sites on both 18S and 28S rRNA, impacting ribosome dynamics. nih.govnih.gov
Gentamicin G418 Tetrahymena thermophila Inhibits growth, causes depletion of polysomes, suggesting inhibition of initiation or an early elongation step. nih.govnih.govasm.org
Paromomycin (B158545) Tetrahymena thermophila Inhibits translocation of phe-tRNA on polyuridylate programmed ribosomes. nih.govnih.gov
G418 Human Embryonic Kidney (HEK-293) cells Potent inhibitor of eukaryotic protein synthesis, strong inducer of PTC read-through. nih.gov

Inhibition of DNase I Activity and its Implications in Research

Beyond its well-documented effects on ribosomal function, this compound has also been identified as an inhibitor of Deoxyribonuclease I (DNase I). medchemexpress.comnih.gov DNase I is an endonuclease that cleaves DNA, and its activity is implicated in various biological processes, including apoptosis (programmed cell death). nih.govresearchgate.net

Research has demonstrated that gentamicin sulfate can act as a potent inhibitor of DNase I activity. nih.gov In one study, a fluorescence-based assay was used to determine the inhibitory concentration (IC50) of gentamicin sulfate on DNase I. The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by half, was found to be 0.57 ± 0.12 mM. nih.govresearchgate.net This indicates a significant inhibitory effect on the enzyme.

The mechanism by which gentamicin inhibits DNase I is not fully elucidated but is likely related to its polycationic nature. The positively charged amine groups on the gentamicin molecule can interact with the negatively charged phosphate backbone of DNA. This interaction could potentially alter the conformation of the DNA substrate, making it less accessible or recognizable to the DNase I enzyme for cleavage.

The inhibition of DNase I by gentamicin has several implications in a research context. For instance, in studies involving the analysis of DNA from biological samples, the presence of gentamicin could interfere with assays that rely on DNase I activity. Conversely, this inhibitory property could be harnessed in experiments where the preservation of DNA integrity is crucial and the activity of endogenous DNases needs to be suppressed. For example, in cell culture applications where gentamicin is often used as an antibiotic, its DNase I inhibitory activity might contribute to the stability of genetic material, although this is not its primary purpose. scientificlabs.co.uk

The ability to modulate DNase I activity is also relevant in the context of certain disease models. For example, in studies of cystic fibrosis, where extracellular DNA contributes to the viscosity of mucus, the effects of aminoglycosides like gentamicin on DNase activity could be a secondary factor to consider.

Table 2: Inhibitory Effect of Gentamicin Sulfate on DNase I

Parameter Value Method Reference(s)
IC50 0.57 ± 0.12 mM Fluorescence-based assay using a DNA/graphene oxide (GO) probe. nih.govresearchgate.net

Molecular and Genetic Basis of Antimicrobial Resistance to Gentamicin Sulfate Salt

Enzymatic Modification Mechanisms

The most prevalent mechanism of resistance to gentamicin (B1671437) is the enzymatic modification of the drug molecule by a class of enzymes known as Aminoglycoside Modifying Enzymes (AMEs). This modification prevents gentamicin from binding to its target, the 30S ribosomal subunit, thereby rendering it ineffective. creative-diagnostics.comnih.gov

Aminoglycoside Modifying Enzymes (AMEs) Classification and Characterization: Acetyltransferases (AACs), Nucleotidyltransferases (ANTs), and Phosphotransferases (APHs)

AMEs are broadly categorized into three main families based on the type of chemical modification they catalyze:

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the gentamicin molecule. creative-diagnostics.comscielo.br Several subfamilies of AACs exist, distinguished by the specific position on the aminoglycoside that they modify. nih.goviranpath.org

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AADs), these enzymes transfer a nucleotide group, typically from ATP, to a hydroxyl group on the gentamicin molecule. creative-diagnostics.comscielo.br

Aminoglycoside Phosphotransferases (APHs): This family of enzymes catalyzes the transfer of a phosphate (B84403) group from ATP to a hydroxyl group of the antibiotic. creative-diagnostics.comscielo.br

The presence of different AME genes can confer varying levels of resistance to gentamicin and other aminoglycosides. iranpath.orgoup.com

Regiospecificity of Enzymatic Modifications on Gentamicin Sulfate (B86663) Structure

The action of AMEs is highly specific to certain positions on the gentamicin molecule. This "regiospecificity" is a key determinant of the resistance profile conferred by a particular enzyme. researchgate.netmcmaster.canih.gov For instance, different AAC enzymes will acetylate different amino groups on the gentamicin structure. acs.orgmdpi.com Similarly, APH and ANT enzymes target specific hydroxyl groups. scielo.brmdpi.com The structural complexity of gentamicin, with its multiple amino and hydroxyl groups, provides several potential sites for enzymatic attack. nih.gov The specific modification site dictates whether the antibiotic's binding to the ribosome is disrupted. creative-diagnostics.comnih.gov

Below is an interactive table summarizing the major classes of AMEs and their modification sites on aminoglycosides, including gentamicin:

Genetic Determinants of AMEs: Plasmid-Mediated and Chromosomal Genes

The genes encoding AMEs are frequently located on mobile genetic elements, which are key to their dissemination. oup.comoup.comnih.gov These include:

Plasmids: These are extrachromosomal, circular DNA molecules that can replicate independently of the bacterial chromosome. creative-diagnostics.comnih.govacademicjournals.org They are a major vehicle for the spread of resistance genes.

Transposons: Also known as "jumping genes," these are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. creative-diagnostics.comiranpath.orgoup.com

Integrons: These are genetic platforms that can capture and express gene cassettes, including those encoding AMEs. creative-diagnostics.com

While many AME genes are plasmid-borne, some can also be found integrated into the bacterial chromosome. researchgate.netresearchgate.net The presence of these genes on mobile elements greatly enhances their ability to spread.

Horizontal Gene Transfer and Dissemination of Resistance Genes

The spread of gentamicin resistance is largely driven by horizontal gene transfer (HGT), the movement of genetic material between bacteria. creative-diagnostics.comuconn.eduoup.comcdnsciencepub.com The primary mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct contact. creative-diagnostics.comacademicjournals.org

Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). cdnsciencepub.com

Transformation: The uptake of naked DNA from the environment by a bacterial cell. creative-diagnostics.comcdnsciencepub.com

These processes allow for the rapid dissemination of AME-encoding genes across different bacterial species and genera, contributing to the widespread emergence of gentamicin-resistant strains. oup.comoup.comuconn.edu

Ribosomal Target Site Modifications

Another significant mechanism of resistance to gentamicin involves alterations to its target within the bacterial cell, the ribosome. nih.govmdpi.com Gentamicin functions by binding to the 16S rRNA component of the 30S ribosomal subunit, leading to errors in protein synthesis and ultimately bacterial cell death. creative-diagnostics.comidealmedical.co.za

Mutations in 16S rRNA Genes (e.g., rrs) Affecting Gentamicin Binding

Mutations in the gene encoding 16S rRNA (often denoted as rrs) can alter the structure of the gentamicin binding site on the ribosome. creative-diagnostics.comasm.org These mutations can reduce the affinity of gentamicin for its target, thereby conferring resistance. asm.orgnih.gov Specific point mutations at certain positions within the 16S rRNA have been shown to be associated with gentamicin resistance. nih.govresearchgate.net For example, mutations in the A-site of the 16S rRNA, where gentamicin binds, can sterically hinder the antibiotic's interaction with the ribosome. researchgate.netembopress.org While less common than enzymatic modification, ribosomal target site modification is a clinically relevant mechanism of resistance. nih.govmdpi.com

Below is an interactive table summarizing key mutations in the 16S rRNA gene associated with gentamicin resistance:

Mutations in Ribosomal Proteins (e.g., L6, rpsL) and Their Structural Consequences

Mutations within the genes encoding ribosomal proteins can confer resistance to gentamicin by altering the antibiotic's target site on the ribosome. creative-diagnostics.com Specifically, mutations in the rplF gene, which codes for the 50S ribosomal protein L6, and the rpsL gene, encoding the 30S ribosomal protein S12, have been implicated in gentamicin resistance. nih.govnih.govasm.org

Alterations in the L6 protein in Escherichia coli have been shown to increase resistance to gentamicin by approximately 5 to 10-fold. researchgate.net These mutations can lead to a more restrictive or "hyperaccurate" phenotype in protein synthesis, effectively reducing the misreading of mRNA codons that gentamicin typically induces. oup.com This increased fidelity of translation is a consequence of structural changes in the 50S subunit that reduce the misreading-inducing effects of aminoglycosides. researchgate.net Studies have demonstrated that ribosomes from L6 mutants exhibit reduced poly(U)-dependent incorporation of isoleucine in the presence of gentamicin, a hallmark of decreased antibiotic-induced misreading. researchgate.net

Similarly, mutations in the rpsL gene, which encodes the S12 protein, are known to confer resistance to streptomycin (B1217042) and can also impact gentamicin susceptibility. mcmaster.ca The S12 protein is a crucial component of the 30S ribosomal subunit and is involved in tRNA translocation and maintaining translational accuracy. mcmaster.ca Mutations in rpsL can affect the higher-order structure of the 16S rRNA, thereby disrupting the binding site for aminoglycosides like gentamicin. mcmaster.ca For instance, a K88R mutation in the S12 protein of Streptomyces albus was associated with enhanced antibiotic production and altered translational activity. nih.gov While specific rpsL mutations directly causing high-level gentamicin resistance are less common than other mechanisms, their impact on ribosomal function and accuracy can contribute to reduced susceptibility. creative-diagnostics.comnih.gov

16S rRNA Methylation: Role of Methyltransferase Enzymes

A significant mechanism of high-level resistance to gentamicin involves the methylation of the 16S rRNA component of the 30S ribosomal subunit. nih.govoup.com This modification is carried out by a class of enzymes known as 16S rRNA methyltransferases (MTases). researchgate.net These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to specific nucleotides within the A-site of the 16S rRNA, which is the primary binding site for aminoglycoside antibiotics like gentamicin. nih.govmdpi.com

The methylation of these target nucleotides sterically hinders the binding of gentamicin to the ribosome, thereby preventing its inhibitory action on protein synthesis. nih.govnih.gov This mechanism often confers high-level resistance to a broad range of aminoglycosides. oup.com

There are several families of 16S rRNA methyltransferases, each targeting a specific nucleotide within the A-site. The most clinically relevant are those that methylate either guanine (B1146940) at position 1405 (G1405) or adenine (B156593) at position 1408 (A1408) (E. coli numbering). nih.govpnas.org

G1405 Methylation: Enzymes such as ArmA (aminoglycoside resistance methyltransferase) and Rmt (ribosome methyltransferase) family members (e.g., RmtC, Sgm) methylate the N7 position of G1405. nih.govnih.govpnas.org This modification confers high-level resistance to 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycosides, which include gentamicin and amikacin. mdpi.com The Sgm methyltransferase, found in the gentamicin-producing bacterium Micromonospora zionensis, is a well-characterized example of an enzyme that methylates G1405 to provide self-resistance. nih.gov

A1408 Methylation: The NpmA methyltransferase methylates the N1 position of A1408. asm.org This modification leads to broad-spectrum aminoglycoside resistance, including to both 4,5- and 4,6-disubstituted 2-deoxystreptamines, such as neomycin and gentamicin, respectively. mdpi.comasm.org

The genes encoding these methyltransferases are often located on mobile genetic elements like plasmids and transposons, which facilitates their rapid dissemination among pathogenic bacteria through horizontal gene transfer. creative-diagnostics.comasm.org The emergence and spread of plasmid-mediated 16S rRNA methyltransferases in clinical isolates of Gram-negative bacteria, such as Pseudomonas aeruginosa and Klebsiella pneumoniae, pose a significant threat to the clinical utility of aminoglycosides. oup.com

Enzyme FamilyTarget NucleotideMethylation SiteGentamicin ResistanceReference
Arm/RmtG1405N7Yes nih.govmdpi.com
NpmAA1408N1Yes mdpi.comasm.org

Efflux Pump Systems

Efflux pumps are transmembrane protein complexes that actively extrude a wide variety of substrates, including antibiotics like gentamicin, from the bacterial cell. This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target and thereby conferring resistance. creative-diagnostics.comfrontiersin.org

Characterization of Efflux Transporter Proteins Involved in Gentamicin Efflux (e.g., AcrAB-TolC, EfrAB, AdeABC)

Several families of efflux pumps contribute to gentamicin resistance in different bacterial species. The Resistance-Nodulation-Division (RND) family is particularly prominent in Gram-negative bacteria. nih.gov

AcrAB-TolC: This is a major RND-type tripartite efflux pump in Enterobacteriaceae, including E. coli. nih.govbmbreports.org It is composed of the inner membrane protein AcrB, the periplasmic membrane fusion protein AcrA, and the outer membrane channel TolC. biorxiv.org The AcrAB-TolC system is known for its broad substrate polyspecificity and can efflux a range of compounds, including gentamicin. creative-diagnostics.combmbreports.org

EfrAB: Found in Gram-positive bacteria such as Enterococcus faecalis, EfrAB is a heterodimeric ABC (ATP-binding cassette) transporter. nih.gov The expression of EfrAB is inducible by sub-inhibitory concentrations of its substrates, which include gentamicin. nih.gov

AdeABC: This RND-type efflux pump is a significant contributor to multidrug resistance in Acinetobacter baumannii. mdpi.comnih.gov The AdeABC system consists of the inner membrane protein AdeB, the membrane fusion protein AdeA, and the outer membrane protein AdeC. mdpi.com It confers resistance to a variety of antibiotics, including aminoglycosides like gentamicin. mdpi.com

Efflux PumpFamilyBacterial SpeciesComponentsReference
AcrAB-TolCRNDEscherichia coliAcrA, AcrB, TolC nih.govbmbreports.org
EfrABABCEnterococcus faecalisEfrA, EfrB nih.gov
AdeABCRNDAcinetobacter baumanniiAdeA, AdeB, AdeC mdpi.comnih.gov

Substrate Specificity and Overexpression of Efflux Pumps in Resistance

While some efflux pumps have a narrow range of substrates, many, particularly in the RND family, exhibit broad substrate specificity, enabling them to extrude multiple classes of antibiotics and other toxic compounds. frontiersin.org The AcrAB-TolC pump in E. coli and the AdeABC pump in A. baumannii are prime examples of pumps with wide substrate profiles that include gentamicin. bmbreports.orgmdpi.com

A crucial factor in the clinical relevance of efflux-mediated resistance is the level of pump expression. frontiersin.org While basal expression of some efflux pumps contributes to intrinsic resistance, the overexpression of these pumps, often resulting from mutations in their regulatory genes, leads to clinically significant levels of antibiotic resistance. frontiersin.orgnih.gov For instance, in P. aeruginosa, overexpression of the MexXY-OprM efflux system is a common mechanism of aminoglycoside resistance in clinical isolates. asm.org Similarly, in A. baumannii, the overproduction of the AdeABC pump is frequently observed in multidrug-resistant strains. nih.gov The synergy between the overexpression of an efflux pump and the presence of other resistance mechanisms, such as enzymatic modification, can lead to very high levels of resistance. asm.org

Regulatory Mechanisms of Efflux Pump Gene Expression

The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins, which can act as either repressors or activators. researchgate.net These regulatory systems allow bacteria to modulate pump expression in response to environmental cues, such as the presence of antibiotics. researchgate.net

In E. coli, the expression of the acrAB operon is regulated by multiple factors, including the global regulator MarA and the local repressor AcrR. biorxiv.orgopenmicrobiologyjournal.com Mutations in the marR or acrR genes can lead to the upregulation of AcrAB-TolC expression and consequently, increased resistance. openmicrobiologyjournal.com

The MexXY-OprM system in P. aeruginosa is negatively regulated by the repressor MexZ. mdpi.com Mutations in the mexZ gene are a frequent cause of MexXY-OprM overexpression in clinical isolates. asm.org

In A. baumannii, the AdeABC pump is controlled by a two-component regulatory system, AdeRS. Mutations in the adeR or adeS genes can result in the constitutive overexpression of the AdeABC pump. mdpi.com

Understanding these regulatory pathways is critical, as they represent potential targets for the development of efflux pump inhibitors that could restore the efficacy of antibiotics like gentamicin. nih.gov

Reduced Permeability Mechanisms

A decrease in the permeability of the bacterial cell envelope can also contribute to gentamicin resistance by limiting the antibiotic's entry into the cell. creative-diagnostics.comresearchgate.net This mechanism reduces the intracellular concentration of the drug, thereby diminishing its ability to reach the ribosome. creative-diagnostics.com

In Gram-negative bacteria, the outer membrane serves as a significant barrier to the influx of many antibiotics. nih.gov Gentamicin and other small, hydrophilic molecules typically traverse the outer membrane through water-filled channel proteins called porins. frontiersin.org

Alterations in porin expression or function can lead to reduced permeability and decreased susceptibility to gentamicin. creative-diagnostics.com This can occur through several mechanisms:

Downregulation of Porin Expression: Bacteria can reduce the number of porin channels in their outer membrane, thereby restricting the entry of antibiotics. For example, modifications to OmpF porins in E. coli can lead to diminished gentamicin uptake. creative-diagnostics.com

Mutations in Porin Genes: Mutations in the genes encoding porin proteins can result in structural changes that alter the channel's size or selectivity, preventing the passage of gentamicin. frontiersin.org

Loss of Porins: In some cases, the complete loss of specific porins can contribute to resistance. msdmanuals.com

While reduced permeability alone may only confer low-level resistance, it can act synergistically with other resistance mechanisms, such as efflux pumps and enzymatic modification, to produce clinically significant levels of resistance. nih.gov By slowing the influx of the antibiotic, reduced permeability allows other resistance mechanisms, like efflux pumps, to be more effective at keeping the intracellular drug concentration below the inhibitory level. nih.gov

Outer Membrane Porin Changes (e.g., OmpF Modifications) and Reduced Uptake

In Gram-negative bacteria, the outer membrane serves as a formidable barrier to many antimicrobial agents. Gentamicin, being a hydrophilic molecule, relies on porin channels to traverse this membrane and reach its intracellular target, the ribosome. creative-diagnostics.com Consequently, modifications to these porin channels represent a primary mechanism of resistance.

One of the most well-documented examples involves the OmpF porin in Escherichia coli. OmpF is a general diffusion porin that facilitates the entry of small, hydrophilic molecules, including gentamicin. creative-diagnostics.comnih.govnih.gov Bacteria can develop resistance by downregulating the expression of the ompF gene or through mutations that alter the structure and function of the OmpF protein. creative-diagnostics.comresearchgate.net These mutations often occur in the L3 loop, a region that constricts the channel, thereby reducing its permeability to gentamicin. researchgate.net For instance, a G119D mutation in the L3 loop of E. coli OmpF is frequently observed in strains with decreased permeability. researchgate.net The reduction or loss of OmpF-mediated uptake significantly decreases the intracellular concentration of gentamicin, rendering the antibiotic less effective. creative-diagnostics.comnih.gov While OmpF is a primary channel, other porins like OmpC can also play a role, though OmpF generally exhibits higher permeability to antibiotics like gentamicin. mdpi.com The flux rate of gentamicin through OmpF has been measured at approximately 1.5 molecules per second, highlighting the importance of this specific channel. mdpi.com

Bacterial SpeciesPorinMechanism of ResistanceEffect on Gentamicin
Escherichia coliOmpFDownregulation of expression, mutations in the L3 loop (e.g., G119D)Reduced uptake
Enterobacter cloacaeOmpF/OmpCDecreased expression of one or both porinsReduced permeability

Alterations in Cell Membrane Composition and Function

Beyond the outer membrane, changes in the composition and function of the bacterial cell membrane can also contribute to gentamicin resistance. The cell membrane is a critical barrier and the site of various transport systems.

Recent research has highlighted the role of fatty acid metabolism in gentamicin resistance in E. coli. mdpi.comcdnsciencepub.com Studies have shown that gentamicin-resistant strains exhibit significant alterations in their lipid profiles, with increased levels of palmitoleic acid and oleic acid. mdpi.com These changes in fatty acid composition are thought to alter the structure and function of the cell membrane, leading to reduced intracellular accumulation of gentamicin. mdpi.com Furthermore, the inhibition of fatty acid synthesis has been shown to increase the susceptibility of resistant bacteria to gentamicin. cdnsciencepub.com

In Staphylococcus lugdunensis, environmental stressors such as changes in pH and osmotic pressure can induce modifications in cell membrane composition, leading to increased resistance to gentamicin. plos.org These adaptations demonstrate the plasticity of the bacterial cell membrane in response to environmental cues, which can have direct implications for antibiotic susceptibility.

Biofilm-Mediated Resistance Mechanisms

Biofilms are structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.comnih.govacs.org This mode of growth provides significant protection against antimicrobial agents, and resistance within biofilms is a multifactorial phenomenon. montana.edunih.gov

Extracellular Polymeric Substance (EPS) Matrix as a Diffusion Barrier

The EPS matrix is a complex scaffold composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA). mdpi.comnih.govfrontiersin.org This matrix acts as a physical barrier, impeding the penetration of antibiotics like gentamicin into the deeper layers of the biofilm. mdpi.comdovepress.comnih.gov The negatively charged components of the EPS, such as alginate and eDNA, can bind to the positively charged gentamicin molecules, effectively sequestering the antibiotic and preventing it from reaching the bacterial cells within the biofilm. nih.gov This diffusion limitation leads to a gradient of antibiotic concentration within the biofilm, with sub-lethal concentrations in the interior that can promote the development of further resistance. nih.gov

Alteration of Chemical Microenvironment within Biofilms

The dense and structured nature of biofilms creates unique chemical microenvironments that differ significantly from the surrounding bulk environment. nih.govdovepress.com Gradients of nutrients and oxygen are established, leading to areas of low metabolic activity and slow growth. mdpi.comrsc.org Since the efficacy of many antibiotics, including gentamicin, is dependent on active bacterial metabolism and growth, the quiescent state of many cells within a biofilm renders them less susceptible to the antibiotic's action. mdpi.com Furthermore, the accumulation of metabolic byproducts can lead to localized changes in pH, which can also affect the activity of certain antibiotics. rsc.org

Persister Cell Formation and Adaptive Resistance within Biofilms

Within a biofilm population, a small subpopulation of specialized, dormant cells known as "persister cells" can arise. creative-diagnostics.commdpi.commontana.edu These cells are not genetically resistant but exhibit a transient, non-heritable tolerance to high concentrations of antibiotics due to their metabolically inactive state. mdpi.commdpi.comoup.com When antibiotic treatment ceases, these persister cells can resuscitate and repopulate the biofilm, leading to recurrent infections. creative-diagnostics.com The formation of persister cells is a significant contributor to the high tolerance of biofilms to antimicrobial therapy. mdpi.com The frequency of persister cell formation is notably higher within biofilms compared to planktonic cultures. mdpi.com

Role of Extracellular DNA (eDNA) in Biofilm Resistance

Extracellular DNA (eDNA) is a critical structural component of the biofilm matrix in many bacterial species, including Pseudomonas aeruginosa. rsc.orgnih.govasm.org Beyond its structural role, eDNA plays a direct part in antibiotic resistance. As a polyanionic molecule, eDNA can chelate cations, including the cationic aminoglycoside gentamicin, thereby limiting its diffusion and bioavailability within the biofilm. asm.orgnih.gov Studies have shown that enzymatic degradation of eDNA with DNase can increase the susceptibility of biofilms to gentamicin.

Genetic and Physiological Responses of Biofilms to Gentamicin Exposure

The formation of biofilms presents a significant challenge in the treatment of bacterial infections due to their inherent tolerance and resistance to antimicrobial agents, including gentamicin. This resilience is not attributed to a single mechanism but is a multifactorial phenomenon involving a combination of genetic and physiological adaptations within the biofilm community. montana.eduoup.com

Exposure to gentamicin can induce a variety of responses in biofilms at both the genetic and physiological levels. Bacteria within a biofilm can experience different environmental conditions, leading to physiological heterogeneity among the cell population. oup.com For instance, cells in the deeper layers of a biofilm may experience nutrient and oxygen limitations, resulting in slower growth rates and reduced metabolic activity. mdpi.com This physiological state can render them less susceptible to antibiotics like gentamicin, which are often more effective against rapidly dividing cells. mdpi.comcreative-diagnostics.com

From a genetic standpoint, exposure to gentamicin can trigger specific stress responses. For example, the SOS response, a DNA repair mechanism, can be activated, which may lead to an increased mutation rate and the emergence of resistant variants. mdpi.comfrontiersin.org Studies have shown that exposure to sub-inhibitory concentrations of gentamicin can even stimulate biofilm formation in some bacteria, such as Pseudomonas aeruginosa and Escherichia coli. oup.comnih.gov This suggests a complex interplay where the antibiotic itself can inadvertently promote a more protected mode of growth.

Furthermore, the extracellular polymeric substance (EPS) matrix of the biofilm plays a crucial role. creative-diagnostics.com It can act as a physical barrier, limiting the penetration of gentamicin into the biofilm. creative-diagnostics.comdiva-portal.org The EPS can also sequester the antibiotic, preventing it from reaching its target cells. Additionally, the expression of specific genes involved in biofilm formation and resistance can be altered upon gentamicin exposure. For instance, in E. coli biofilms, exposure to polyhexamethylene biguanide (B1667054) (PHMB) was found to induce the expression of genes associated with curli synthesis (a component of the biofilm matrix) and stress responses, leading to adaptive cross-resistance to gentamicin. frontiersin.org

The presence of "persister cells" within the biofilm is another critical factor. mdpi.comcreative-diagnostics.com These are a small subpopulation of dormant, metabolically inactive cells that exhibit high tolerance to antibiotics. mdpi.comcreative-diagnostics.com While not genetically resistant, their dormant state allows them to survive antibiotic treatment and repopulate the biofilm once the antibiotic is removed. creative-diagnostics.com

The table below summarizes key genetic and physiological responses observed in bacterial biofilms upon exposure to gentamicin.

Response CategorySpecific MechanismOrganism(s)Reference(s)
Physiological Reduced metabolic activity in deeper biofilm layersGeneral mdpi.com
Formation of dormant persister cellsP. aeruginosa, E. coli, S. aureus, C. albicans, A. baumannii, B. subtilis mdpi.comcreative-diagnostics.com
Altered biofilm architecture and compositionE. coli frontiersin.org
Genetic Induction of stress responses (e.g., SOS response)E. coli mdpi.comfrontiersin.org
Increased expression of biofilm matrix genes (e.g., curli synthesis)E. coli frontiersin.org
Mutations in genes related to cellular respiration (e.g., cydA, cyoC, atpG)E. coli frontiersin.org
Upregulation of efflux pump genesP. aeruginosa montana.edu

Co-selection of Resistance: Association with Other Antibiotic Resistance Genes and Environmental Factors

The emergence and spread of gentamicin resistance are often linked to the co-selection of resistance genes, a phenomenon where selection for resistance to one antimicrobial agent simultaneously selects for resistance to other, often unrelated, agents. nih.govnih.gov This occurs when the genes conferring resistance to different compounds are physically located on the same mobile genetic element, such as a plasmid, transposon, or integron. nih.govoup.comreactgroup.org

Mobile genetic elements are key players in the dissemination of antibiotic resistance. oup.com Integrons, for example, are genetic platforms that can capture and express gene cassettes encoding resistance to various antibiotics. elifesciences.orgresearchgate.net A single integron can carry multiple gene cassettes, creating a multidrug resistance locus. researchgate.netnih.gov Therefore, exposure to any one of the antibiotics for which resistance is encoded on the integron can select for the maintenance and spread of the entire cluster of resistance genes, including those for gentamicin. elifesciences.org For instance, the aadB gene cassette, conferring resistance to gentamicin, tobramycin (B1681333), and kanamycin, is frequently found within class 1 integrons. nih.govfrontiersin.org

Environmental factors play a significant role in driving the co-selection of antibiotic resistance. The presence of heavy metals, such as copper and zinc, and biocides in the environment can exert selective pressure that favors the survival of bacteria carrying mobile genetic elements with resistance genes for both the specific metal or biocide and for antibiotics like gentamicin. nih.govfrontiersin.orgresearchgate.net This is because genes conferring resistance to heavy metals and biocides are often located on the same plasmids and transposons as antibiotic resistance genes. nih.govreactgroup.orgoup.com Agricultural practices, industrial effluents, and wastewater treatment plants are significant sources of both antibiotics and these co-selecting agents, creating environments where co-selection is likely to occur. nih.govfrontiersin.orgnih.gov

A study on E. coli from human and chicken sources in Canada revealed a high co-localization of gentamicin resistance genes (Genr) and spectinomycin (B156147) resistance genes (Specr) on the same plasmids. researchgate.net The use of lincomycin-spectinomycin in poultry farming was suggested to co-select for gentamicin-resistant plasmids. researchgate.net Similarly, the presence of quaternary ammonium (B1175870) compound resistance genes (qacEΔ1) alongside sulfonamide resistance genes (sul1) and other antibiotic resistance cassettes in class 1 integrons is a well-documented example of co-selection. nih.govnih.gov

The table below provides examples of co-selection involving gentamicin resistance genes.

Co-selected Resistance GenesMobile Genetic ElementEnvironmental/Selective FactorOrganism(s)Reference(s)
Spectinomycin resistance genes (Specr)PlasmidsUse of lincomycin-spectinomycin in poultryE. coli researchgate.net
Kanamycin and tobramycin resistance (aadB)Class 1 Integrons, PlasmidsExposure to aminoglycosidesA. baumannii, S. Gallinarum nih.govfrontiersin.org
Quaternary ammonium compound resistance (qacEΔ1), Sulfonamide resistance (sul1)Class 1 IntegronsExposure to biocides and sulfonamidesGram-negative bacteria nih.govnih.gov
Streptomycin/spectinomycin resistance (aadA1), Sulfonamide resistance (sul1)Integron (In2) on Transposon (Tn21)Exposure to multiple antibioticsS. Gallinarum nih.gov

Advanced Research Methodologies and Techniques for Gentamicin Sulfate Studies

Genomic and Transcriptomic Approaches

Genomic and transcriptomic technologies have revolutionized the understanding of how bacteria respond and adapt to antibiotics like gentamicin (B1671437). These methods allow for a comprehensive view of the genetic underpinnings of resistance and the cellular response to antibiotic-induced stress.

Whole-Genome Sequencing (WGS) has become an indispensable tool for identifying the genetic basis of gentamicin resistance. By sequencing the entire genome of resistant bacterial strains, researchers can pinpoint specific genes, mutations, and other genetic variations responsible for conferring resistance.

WGS has been instrumental in the discovery of novel resistance determinants. For instance, in Campylobacter coli isolates from retail meats, WGS led to the identification of a previously undescribed phosphotransferase gene, aph(2″)-Ig, located on a self-transmissible plasmid that also carried resistance genes for other antibiotics. researchgate.net Similarly, a comparative genomics approach using WGS on phenotypically resistant Salmonella isolates that lacked known resistance genes led to the discovery of a novel plasmid-borne gene named grdA (gentamicin resistance determinant A). asm.org

Beyond identifying new genes, WGS can reveal mutations in existing genes that lead to resistance. In a study involving Lactobacillus plantarum, WGS was used to analyze strains that had developed high-level gentamicin resistance through laboratory evolution. nih.gov The sequencing identified non-synonymous mutations, including single nucleotide polymorphisms (SNPs) and structural variants (SVs), in genes encoding a drug resistance MFS transporter and a transcriptional regulator of the AraC family, which were linked to the increased resistance. nih.gov This demonstrates the power of WGS to not only identify resistance genes but also to understand the evolutionary pathways leading to resistance. nih.govinformahealthcare.com

Table 1: Examples of Gentamicin Resistance Genes Identified Through WGS

Gene Function/Mechanism Bacterial Species Key Finding
aph(2″)-Ig Aminoglycoside phosphotransferase Campylobacter coli A novel, plasmid-mediated resistance gene discovered in retail meat isolates. researchgate.net
grdA Gentamicin resistance determinant Salmonella enterica A novel plasmid-borne gene identified in isolates lacking known resistance genes. asm.org
MFS transporter (mutated) Drug efflux pump Lactobacillus plantarum Structural variant in this gene contributed to high-level, stable resistance. nih.gov
AraC family regulator (mutated) Transcriptional regulation Lactobacillus plantarum Mutation played a role in the increased resistance levels observed after selection. nih.gov

RNA Sequencing (RNA-Seq) and Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) are powerful techniques for analyzing the transcriptomic response of cells to gentamicin exposure. nih.govspringernature.com These methods quantify changes in gene expression, providing a snapshot of the cellular pathways that are activated or repressed.

Studies have used these techniques to understand the molecular mechanisms of both gentamicin's antibacterial action and its associated toxicities. For example, an analysis of gentamicin-treated hair cells using RNA-Seq revealed significant alterations in the expression of genes involved in the NF-κB pathway. researchgate.net Subsequent RT-qPCR analysis validated the increased mRNA levels of key genes within this pathway, such as Nfkb1 and Nfkbib, suggesting that inflammation-related signaling is an early transcriptional response to gentamicin. researchgate.net

In another study, integrated transcriptomic and proteomic approaches in rats showed that gentamicin treatment led to the regulation of hundreds of genes in the kidney. nih.gov The data pointed towards the induction of the NF-κB pathway via the p38 MAPK cascade, indicative of inflammatory processes. nih.gov Similarly, research in LLC-PK1 cells, a model for kidney proximal tubules, used RT-qPCR to show that gentamicin induced changes in the expression of genes like KIM1, ICAM1, and CASP3, which are biomarkers for nephrotoxicity. researchgate.net

Furthermore, research on Escherichia coli has shown that the small regulatory RNA (sRNA) RyhB can induce phenotypic resistance to gentamicin under iron-scarce conditions. nih.gov This resistance is achieved by RyhB repressing the expression of the nuo and sdh operons, which are crucial for generating the proton motive force required for gentamicin uptake. nih.gov

Table 2: Selected Gene Expression Changes in Response to Gentamicin

Gene/Pathway Organism/Cell Type Method Observation Significance
NF-κB Pathway Mouse Hair Cells RNA-Seq, RT-qPCR Upregulation of genes like Nfkb1, Nfkbib, and Chuk. researchgate.net Implicates inflammatory signaling as an early response to gentamicin. researchgate.net
nuo, sdh operons Escherichia coli - Repression by sRNA RyhB under iron starvation. nih.gov Leads to phenotypic resistance by inhibiting gentamicin uptake. nih.gov
KIM1, ICAM1, CASP3 LLC-PK1 (porcine kidney) cells RT-qPCR Increased gene expression. researchgate.net These genes are potential genomic biomarkers for gentamicin-induced nephrotoxicity. researchgate.net
T-cell receptor signaling Rat blood cells Transcriptomics Activation of this pathway. nih.gov Suggests recruitment of mononuclear cells to the kidney during toxicity. nih.gov

Bioinformatics is crucial for making sense of the vast datasets generated by genomic sequencing. It plays a pivotal role in identifying resistance genes and understanding their dissemination through mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. frontiersin.orgnih.gov MGEs are key drivers in the horizontal gene transfer (HGT) of antibiotic resistance, allowing resistance determinants to spread rapidly between different bacteria. asm.orgoup.com

Bioinformatic tools like MGEfinder are designed to systematically identify MGEs and their insertion sites from short-read sequencing data. nih.gov Such analyses have revealed that MGEs are frequently associated with antibiotic resistance genes. nih.gov For example, a bioinformatic analysis of Campylobacter coli genomes revealed that the novel gentamicin resistance gene aph(2″)-Ig was part of a multi-drug resistance cluster on a self-transmissible plasmid. researchgate.net This highlights the role of MGEs in creating multidrug-resistant pathogens.

Studies have shown that certain MGEs are hotspots for resistance genes. Transposable elements, in particular, have been identified as major carriers of antibiotic resistance genes, including those conferring resistance to gentamicin. oup.com For instance, the insertion sequence ISEnca1, which is related to ISEcp1, has been found in Enterococcus casseliflavus associated with the aph(2″)-Ie gene, which confers gentamicin resistance. asm.org The comprehensive analysis of thousands of bacterial genomes has shown that MGEs constitute a significant portion of the genome and that their insertion sites often cluster near genes related to antibiotic resistance and virulence. nih.gov

Table 3: Mobile Genetic Elements (MGEs) Associated with Gentamicin Resistance

MGE Type Associated Gene(s) Bacterial Context Significance
Plasmid (self-transmissible) aph(2″)-Ig and others Campylobacter coli Facilitates the horizontal spread of a cluster of resistance genes. researchgate.net
Plasmid grdA Salmonella enterica Carries a novel gentamicin resistance gene, transferable to E. coli. asm.org
Insertion Sequence (ISEnca1) aph(2″)-Ie Enterococcus casseliflavus Example of an IS element capturing and mobilizing a gentamicin resistance gene. asm.org
Transposable Elements Various ARGs Multiple prokaryotes Identified as dominant carriers of antibiotic resistance genes through large-scale genomic analysis. oup.com

Structural Biology and Biophysical Techniques

Understanding the precise molecular interactions between gentamicin and its target, the bacterial ribosome, is fundamental to explaining its antibiotic activity. High-resolution structural and biophysical techniques provide atomic-level details of these interactions, paving the way for the rational design of new antibiotics.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for determining the three-dimensional structures of large biomolecular complexes like the ribosome. These methods have been used to visualize exactly how gentamicin binds to its target site on the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. nih.govoup.com

Recent cryo-EM studies have achieved near-atomic resolutions (1.6 to 2.2 Å), providing an exceptionally clear picture of the antibiotic-ribosome interface. nih.gov These high-resolution structures show that gentamicin binds in the A-site of the 30S subunit, a critical region for decoding messenger RNA (mRNA). nih.govrcsb.org The structures reveal a network of specific hydrogen bonds and interactions between the drug and the rRNA, including interactions with conserved nucleotides. nih.gov This detailed view also encompasses the role of ordered water molecules that mediate additional contacts between gentamicin and the ribosome, highlighting a high degree of structural conservation in the binding mode. rcsb.org

Cryo-EM can also capture the ribosome in different functional states, offering a dynamic view of antibiotic action inside the cell. embl.org By comparing the structures of the ribosome with and without bound gentamicin, researchers can understand how the drug induces conformational changes in the A-site, specifically causing nucleotides A1492 and A1493 to bulge out, which is believed to be the structural basis for the misreading of the genetic code. nih.gov

Table 4: Selected Structural Studies of Gentamicin-Ribosome Complexes

Technique Organism Resolution Key Structural Insights
Cryo-EM Escherichia coli 1.89 Å Revealed a highly conserved binding mode with ordered water molecules mediating drug-target interactions. rcsb.org
Cryo-EM Bacterial Ribosome 1.6 - 2.2 Å Provided a precise description of antibiotic-ribosome interactions for 17 different compounds, including gentamicin. nih.gov
X-ray Crystallography Bacterial A-site oligonucleotide 2.2 - 3.0 Å Showed conserved hydrogen bonds between rings I and II of the neamine (B104775) moiety and the RNA A-site. nih.gov
Cryo-EM T. thermophilus 30S 3.3 Å Superimposition with other structures confirmed the gentamicin binding site and mode. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique for studying the structure and dynamics of molecules in solution. It is particularly well-suited for investigating the interactions between small molecules like gentamicin and nucleic acids like RNA. nih.gov Unlike crystallography or cryo-EM, which provide static snapshots, NMR can reveal information about the conformational dynamics of the complex.

NMR has been used to solve the solution structure of a model RNA oligonucleotide corresponding to the ribosomal A-site complexed with gentamicin C1a. embopress.org These studies confirmed that gentamicin binds in the major groove of the RNA and identified specific interactions directed by all three rings of the gentamicin molecule. embopress.org Rings I and II of gentamicin are crucial for specific RNA-drug interactions, while Ring III, which is characteristic of this aminoglycoside subclass, also forms specific contacts with conserved base pairs. embopress.org

Comparing NMR and X-ray crystal structures has shown a high degree of agreement in identifying the critical interactions that affect ribosome function, validating the use of smaller RNA oligonucleotide models for detailed structural studies. nih.gov Furthermore, NMR titration experiments, where the drug is gradually added to the RNA sample, can be used to map the binding site and measure binding affinities. nih.gov Such experiments have demonstrated that gentamicin induces significant and specific conformational changes in both bacterial and human mitochondrial ribosomal RNA, providing insights into its mechanism of action and potential toxicity. nih.gov

Table 5: Key NMR Studies of Gentamicin-RNA Interactions

Study Focus RNA Target Key Findings
Structure Determination Model A-site RNA oligonucleotide Solved the solution structure of the gentamicin C1a-RNA complex, detailing specific interactions from all three drug rings. embopress.orgembopress.org
Binding & Conformation Human mitochondrial and E. coli helix 69 rRNA Showed similar binding affinities but revealed that gentamicin induces greater conformational stability in the human mitochondrial rRNA. nih.gov
Component Binding 30S ribosomal subunit Chemical probing combined with NMR concepts showed all three major gentamicin components (C1a, C2, C1) protect the same bases in 16S rRNA. embopress.org
Structural Comparison A-site oligonucleotide-paromomycin complex High-precision NMR structure was compared with X-ray data of the 30S subunit, validating both methods for identifying critical interactions. nih.gov

Chemical Probing and Footprinting Techniques for RNA Binding Sites

To elucidate the precise binding sites of gentamicin on its primary target, the ribosomal RNA (rRNA), researchers employ chemical probing and footprinting techniques. These methods reveal the points of contact between the drug and the RNA molecule, as well as conformational changes in the RNA upon binding.

One of the key techniques is chemical footprinting , which utilizes chemical reagents that modify RNA bases. The binding of a ligand, such as gentamicin, protects the interacting RNA bases from modification. By comparing the modification pattern of the RNA in the presence and absence of the drug, the binding site, or "footprint," can be identified. Dimethyl sulfate (B86663) (DMS) is a commonly used reagent that methylates the N1 of adenine (B156593) and the N7 of guanine (B1146940) in accessible regions of the RNA. Studies using DMS have demonstrated that the different components of the gentamicin C complex (C1a, C2, and C1) all bind to the A site of the 16S rRNA, with gentamicin C1a and C2 showing similar and higher affinities than gentamicin C1. embopress.org This technique allows for a quantitative analysis of binding affinity by observing the concentration of the drug required to produce a protective footprint. embopress.orgnih.gov

Another powerful footprinting method is hydroxyl radical footprinting . This technique uses hydroxyl radicals, often generated via the Fenton reaction or synchrotron radiolysis, to cleave the RNA backbone. nih.govnih.gov Because these radicals are small and highly reactive, they cleave the RNA in a manner that is largely independent of the nucleotide sequence and secondary structure, providing a high-resolution map of the solvent-accessible surface of the RNA. nih.gov When gentamicin is bound, it shields the RNA backbone from cleavage, revealing a precise footprint of the interaction. This method is particularly useful for detailing the solvent-exposed regions of the RNA-drug complex. nih.govresearchgate.net

These footprinting techniques have been instrumental in confirming that aminoglycosides, including gentamicin, interact with the major groove of a conserved, asymmetric internal loop within helix 44 (h44) of the 16S rRNA, known as the decoding center. nih.gov The detailed information from these studies provides a structural basis for understanding how gentamicin binding leads to misreading of the genetic code and inhibition of translocation during protein synthesis. embopress.orgnih.gov

Equilibrium Dialysis for Binding Affinity Determination

Equilibrium dialysis is a robust and widely used biophysical technique to quantify the binding affinity between a small molecule like gentamicin and its target macromolecules, such as RNA or proteins. This method is particularly valuable for determining the dissociation constant (Kd), a measure of the strength of the binding interaction.

The experimental setup for equilibrium dialysis typically involves a chamber divided by a semi-permeable membrane. The membrane has a specific molecular weight cut-off that allows small molecules like gentamicin to pass through but retains the larger macromolecule (e.g., RNA or protein). The macromolecule is placed on one side of the membrane, and a solution of gentamicin is added to the other side, or to both. The system is then allowed to reach equilibrium, at which point the concentration of free, unbound gentamicin is the same on both sides of the membrane.

By measuring the total concentration of gentamicin on the side with the macromolecule and the concentration of free gentamicin on the other side, the concentration of the bound drug can be calculated. These data are then used to determine the binding affinity.

Studies have utilized equilibrium dialysis to investigate the binding of gentamicin to serum proteins. For instance, at 37°C and a pH of 7.4, the extent of gentamicin binding to serum proteins was found to be influenced by the concentration of divalent cations like calcium and magnesium, with binding decreasing as the cation concentration increased. nih.gov The same study also revealed that the anticoagulant heparin can affect gentamicin binding, with increasing heparin concentrations leading to a higher apparent binding of gentamicin to serum proteins. nih.gov This technique has also been employed in pre-clinical studies to understand the pharmacokinetics of gentamicin, for example, by measuring its clearance during hemodialysis in models using bovine blood. frontiersin.org

ParameterConditionResultReference
Gentamicin-Protein BindingNo Ca2+ or Mg2+27% bound nih.gov
Gentamicin-Protein Binding4x physiologic Ca2+ & Mg2+17% bound nih.gov
Apparent Gentamicin-Protein BindingIncreasing heparin concentrationIncreased to 34% nih.gov

Molecular Modeling and Computational Simulations

Computational approaches, particularly molecular modeling and simulations, have become indispensable tools for studying gentamicin-target interactions at an atomic level. These methods complement experimental data by providing dynamic and energetic insights that are often difficult to obtain through other means.

Molecular Dynamics Simulations of Gentamicin-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of how gentamicin interacts with its biological targets, such as the bacterial ribosome.

These simulations can reveal the specific hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the gentamicin-RNA complex. For example, MD simulations have been used to explore the interaction of gentamicin with the A site of the 16S ribosomal RNA, providing insights into the structural basis for its antibiotic activity. nih.govnih.gov The simulations show how gentamicin fits into the major groove of the RNA, which is widened by a bulged adenine residue, and how its different rings and functional groups form specific contacts with the RNA. researchgate.net

Furthermore, MD simulations have been employed to study the interaction of gentamicin with other molecules. For instance, simulations have been used to compare the binding stability of gentamicin and naloxone (B1662785) to the aminoglycoside acetyltransferase AAC2', a resistance enzyme. mdpi.com Such studies can help in the rational design of new antibiotic analogs that are less susceptible to resistance mechanisms. MD simulations are also used to investigate the behavior of gentamicin in different environments, such as its interaction with lipid membranes, which is relevant for understanding its cellular uptake. nih.gov

Prediction of Resistance Mutations and Binding Site Alterations

Computational methods are increasingly used to predict how mutations in bacterial genes can lead to gentamicin resistance. These predictions can help in understanding the evolution of resistance and in the development of new drugs that can overcome it.

One approach involves analyzing the genetic sequences of resistant bacterial strains to identify mutations in genes known to be involved in resistance. For example, studies on the experimental evolution of Escherichia coli to high-level gentamicin resistance have identified recurrent mutations in genes such as fusA, atp, cyo, and pot. nih.gov Computational analysis of these mutations can help to understand their functional consequences.

Another important area of prediction focuses on alterations in the drug's binding site on the ribosome. Mutations in the 16S rRNA can reduce the binding affinity of gentamicin, leading to resistance. For instance, an A1408G mutation in the 16S rRNA has been shown to confer high resistance to gentamicin. nih.gov Similarly, individuals with certain mutations in the mitochondrial 12S rRNA gene (MT-RNR1), such as m.1555A>G and m.1494C>T, are at a high risk of developing hearing loss (ototoxicity) even after a single dose of gentamicin, because these mutations make the mitochondrial ribosome more similar to the bacterial ribosome, increasing the drug's binding affinity. nih.gov

Computational models of the ribosome can be used to predict how these mutations affect the structure of the binding site and the interaction with gentamicin. By simulating the effect of different mutations, researchers can identify those that are most likely to cause resistance. This information is valuable for surveillance efforts to track the spread of resistance and for designing new aminoglycosides that are less affected by these mutations.

Biochemical and Enzymatic Assays

Biochemical and enzymatic assays are fundamental to understanding the mechanisms of gentamicin resistance, particularly the role of aminoglycoside-modifying enzymes (AMEs). These assays allow for the detailed characterization of the enzymes that inactivate gentamicin.

Enzyme Kinetics and Characterization of AMEs

The most common mechanism of clinical resistance to gentamicin is the enzymatic modification by AMEs. These enzymes are broadly classified into three families: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs). iranpath.org The characterization of these enzymes, including their kinetic properties, is crucial for understanding their efficiency in inactivating gentamicin and for developing strategies to overcome their action.

Enzyme kinetics studies measure the rate of the enzymatic reaction under different conditions, allowing for the determination of key parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of its maximum, and it is an indicator of the enzyme's affinity for the substrate. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Kinetic studies have been performed on various AMEs that act on gentamicin. For example, the kinetic parameters of AAC(3)-IV, an aminoglycoside 3-N-acetyltransferase, have been determined for a range of aminoglycosides, including gentamicin. nih.gov These studies have shown that some AMEs exhibit complex kinetic behaviors, such as substrate activation or inhibition at high substrate concentrations. nih.gov

Similarly, the kinetics of APH(2") enzymes, which phosphorylate the 2"-hydroxyl group of aminoglycosides, have been characterized. nih.gov These studies have revealed that some APH enzymes prefer GTP over ATP as the phosphate (B84403) donor and have high catalytic efficiencies against gentamicin. nih.gov The bifunctional enzyme AAC(6')/APH(2''), which is common in staphylococci, confers resistance to a broad range of aminoglycosides, including gentamicin. iranpath.org

The data obtained from these kinetic studies are essential for comparing the efficiency of different AMEs against gentamicin and for evaluating the efficacy of potential AME inhibitors.

Table of Kinetic Parameters for Selected AMEs with Gentamicin

EnzymeAminoglycosideKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
AAC(6')-Va Gentamicin10.43 ± 0.960.05 ± 0.001(4.80 ± 0.44) x 10³ frontiersin.org
APH(2")-If Gentamicin1.1 ± 0.2160 ± 101.5 x 10⁸ nih.gov
APH(2")-Ia Gentamicin0.8 ± 0.2140 ± 101.7 x 10⁸ nih.gov

Note: Kinetic parameters can vary depending on the specific experimental conditions.

In Vitro Protein Synthesis Assays for Translational Fidelity

Gentamicin and other aminoglycosides are known to interfere with the fidelity of protein synthesis by binding to the ribosomal RNA of the bacterial ribosome. This interaction can lead to the misreading of the mRNA codon, causing the incorporation of incorrect amino acids into the nascent polypeptide chain. In vitro protein synthesis assays are invaluable tools for studying these effects on translational fidelity.

Highly purified, eukaryotic cell-free protein synthesis systems have been instrumental in demonstrating that aminoglycosides like gentamicin directly affect the protein synthesis machinery. researchgate.net These assays allow researchers to measure the frequency of misreading and the efficiency of translational readthrough at premature termination codons (PTCs). biorxiv.org For instance, studies have utilized dual-luciferase reporters in in vivo models to quantify translation errors. uibk.ac.at

Research has shown that different aminoglycosides can have distinct effects on the ribosome. Some, like G418 and gentamicin X2, are more potent inducers of readthrough than the standard gentamicin mixture. biorxiv.org These findings suggest that specific structural components of the gentamicin complex play a crucial role in its interaction with the ribosome and its impact on translational accuracy. biorxiv.orgbiorxiv.org Single-molecule techniques, such as fluorescence resonance energy transfer (FRET), have been employed to investigate the kinetics of these interactions at a granular level, revealing that aminoglycosides can slow down translation elongation. researchgate.netnih.gov These in vitro systems provide a controlled environment to dissect the molecular mechanisms by which gentamicin influences protein synthesis, offering insights that are critical for the development of new therapeutic strategies. researchgate.netbiorxiv.org

In Vitro and Model Systems for Mechanistic Studies

In vitro and model systems are fundamental for investigating the cellular and molecular mechanisms of action of gentamicin, including its antibacterial activity and its potential for toxicity. These models provide a controlled environment to study drug-cell interactions and to screen for potential therapeutic interventions.

Cell-based in vitro models are widely used for high-throughput screening (HTS) to assess the efficacy and safety of drugs. mdpi.com For studying the antibacterial effects of gentamicin, in vitro pharmacodynamic models are employed. These models typically involve the phagocytosis of bacteria by eukaryotic cells, followed by treatment with gentamicin to eliminate extracellular bacteria. researchgate.netspringernature.com This allows for the specific investigation of the antibiotic's activity against intracellular bacteria. researchgate.netspringernature.com

To study gentamicin-induced nephrotoxicity, primary cultures of renal proximal tubular cells and established renal epithelial cell lines, such as LLC-PK1 and MDCK cells, are commonly used. nih.gov These models allow researchers to investigate the effects of gentamicin on cell viability, DNA and protein content, and intercellular communication. nih.gov For example, studies have used these models to demonstrate that certain compounds can ameliorate gentamicin-induced cellular damage. nih.gov Furthermore, three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being used as they more closely mimic the in vivo environment and can provide more physiologically relevant data on drug efficacy and toxicity. mdpi.com

Bacterial Culture Models for Susceptibility and Resistance Induction

Bacterial culture models are fundamental in determining the effectiveness of gentamicin sulfate and studying how bacteria develop resistance. These in vitro models provide controlled environments to assess the minimum concentration of the antibiotic required to inhibit or kill bacteria and to observe the genetic and phenotypic changes that lead to resistance.

Standard antimicrobial susceptibility testing (AST) for gentamicin sulfate involves several established methods. creative-diagnostics.com The Kirby-Bauer disk diffusion method, a widely used technique, involves placing paper discs impregnated with gentamicin onto an agar (B569324) plate inoculated with bacteria. creative-diagnostics.com A clear zone of inhibition around the disk, where bacteria fail to grow, indicates susceptibility. creative-diagnostics.comwikipedia.org For more precise quantitative results, broth microdilution methods are considered the gold standard. creative-diagnostics.com This technique involves preparing a series of gentamicin dilutions in microtiter plates to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth. creative-diagnostics.comnih.gov The E-test is another method that combines the principles of disk diffusion and microdilution, using a plastic strip with a predefined gradient of gentamicin to determine the MIC. creative-diagnostics.com

To study the development of resistance, researchers can induce it in a laboratory setting. One common technique is the serial passage of bacteria on agar plates containing a gradient of gentamicin concentrations. nih.gov In this model, a susceptible bacterial strain, such as Neisseria gonorrhoeae, is repeatedly subcultured on plates with increasing concentrations of the antibiotic. nih.gov This sustained exposure creates selective pressure, allowing for the isolation and study of mutants that acquire high-level resistance over time. nih.gov Another approach involves time-kill curve studies, where bacteria are exposed to various concentrations of gentamicin (e.g., 16 to 160,000 times the MIC) in a liquid medium, and the rate of bacterial killing is measured over several hours to assess the concentration-dependent bactericidal activity. nih.gov These models are essential for understanding the stepwise acquisition of mutations that confer resistance to gentamicin. nih.gov

Table 1: Common Bacterial Culture Models for Gentamicin Sulfate Studies

Methodology Purpose Key Measurement Commonly Used Bacteria References
Kirby-Bauer Disk Diffusion Susceptibility Testing Zone of Inhibition Diameter E. coli, P. aeruginosa, S. aureus creative-diagnostics.comwikipedia.org
Broth Microdilution Precise Susceptibility Minimum Inhibitory Concentration (MIC) E. coli, S. aureus creative-diagnostics.comnih.govnih.gov
E-test (Gradient Diffusion) Precise Susceptibility Minimum Inhibitory Concentration (MIC) Various clinical isolates creative-diagnostics.com
Gradient Agar Plates Resistance Induction Increase in MIC over passages Neisseria gonorrhoeae nih.gov
Time-Kill Curve Assay Bactericidal Activity Rate of bacterial killing (CFU/ml) Staphylococcus aureus nih.gov

Cell-Penetrating Peptide (CPP) Delivery Systems for Research on Intracellular Access

A significant limitation of gentamicin is its poor ability to penetrate eukaryotic cells, which makes it less effective against intracellular pathogens. nih.govnih.gov To overcome this, researchers are exploring Cell-Penetrating Peptides (CPPs) as delivery vehicles to transport gentamicin to the site of intracellular action. nih.govnih.gov CPPs are short peptides that can traverse cellular membranes and deliver various molecular cargoes, including antibiotics, into the cytoplasm. nih.govyoutube.com

Research in this area involves conjugating gentamicin to known CPPs. nih.gov For instance, studies have utilized the Tat peptide from the HIV-1 trans-activator of transcription and two novel CPPs, α1H and α2H, derived from the Yersinia enterocolitica YopM protein. nih.govnih.gov The conjugation process typically involves using a cross-linker, such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), to form a stable bond between the CPP and gentamicin. researchgate.net

The efficacy of these CPP-gentamicin conjugates is then evaluated using modified gentamicin protection assays. nih.gov In these experiments, eukaryotic cells (e.g., human brain microvascular endothelial cells - HBMEC) are first infected with intracellular bacteria like E. coli K1, Salmonella enterica, or Shigella flexneri. nih.govnih.gov The infected cells are then treated with the CPP-gentamicin conjugates. nih.gov The results have shown that this delivery system significantly increases the intracellular concentration and bactericidal efficacy of gentamicin. For example, Tat-gentamicin demonstrated a 986-fold reduction in intracellular E. coli K1 compared to treatment with unconjugated gentamicin. nih.gov Similarly, α1H- and α2H-gentamicin conjugates also showed enhanced killing of intracellular bacteria, albeit to a lesser extent than the Tat conjugate. nih.gov These studies confirm that CPPs are a promising tool for engineering membrane-permeable versions of gentamicin to combat infections caused by intracellular pathogens. nih.govnih.gov

Table 2: Efficacy of CPP-Gentamicin Conjugates Against Intracellular E. coli K1

Treatment Fold Reduction in Intracellular Bacteria (Compared to non-conjugated Gentamicin) Reference
Tat-gentamicin 986 nih.gov
α2H-gentamicin 50 nih.gov
α1H-gentamicin 14 nih.gov

In Vitro Release Models from Biomaterials and Nanoparticles for Controlled Delivery Research

Developing controlled-release drug delivery systems for gentamicin sulfate is a key research focus aimed at providing sustained local antibiotic concentrations, which can help prevent biofilm formation and reduce the risk of resistance. nih.gov In vitro release models are essential for characterizing the release kinetics of gentamicin from various carriers like biomaterials and nanoparticles. nih.govmdpi.com

These studies typically involve loading gentamicin sulfate into a carrier matrix, such as electrospun nanofibers made from polylactide-co-polycaprolactone (PLA-PCL) or nanoparticles composed of materials like polydopamine (PDA), silk fibroin, or poly(lactic-co-glycolic acid) (PLGA). nih.govmdpi.comresearchgate.netscialert.net The release profile is then studied by immersing the gentamicin-loaded material in a release medium, most commonly Phosphate Buffered Saline (PBS) at a physiological pH of 7.4 and temperature of 37°C. nih.govmdpi.comscialert.net

Release studies are conducted under both static and dynamic conditions. nih.gov In static models, the sample is placed in a fixed volume of release medium, and aliquots are withdrawn at scheduled intervals to measure the gentamicin concentration. nih.gov Dynamic models may use a flow system to better simulate physiological fluid flow. nih.gov The amount of released gentamicin is often quantified using UV-Vis spectroscopy. scialert.net

The data from these experiments are then fitted to mathematical models to understand the release mechanism. nih.govmdpi.com Common models include the Higuchi model, which describes diffusion-based release from a matrix, and the Ritger-Peppas model, which can further elucidate the nature of the diffusion (e.g., Fickian or non-Fickian). mdpi.commdpi.com For instance, the release of gentamicin from PDA nanoparticles was found to follow a non-Fickian diffusion mechanism, strongly dependent on the pH of the surrounding environment. mdpi.com Similarly, studies on PLGA nanoparticle-based films showed a gradual release over 192 hours, highlighting the potential for sustained delivery. nih.gov Research on silk fibroin nanospheres indicated an initial burst release followed by a more sustained phase. scialert.net

Table 3: In Vitro Release Characteristics of Gentamicin Sulfate from Various Nanocarriers

Carrier System Release Medium Key Findings Release Kinetics Model References
Polydopamine (PDA) Nanoparticles PBS (pH 3, 5, 7.4) pH-dependent release; stable at alkaline pH Ritger-Peppas, Higuchi (Non-Fickian diffusion) mdpi.com
PLGA-based Pullulan Film PBS (pH 6.4), Simulated Wound Fluid (pH 7.4) Gradual release up to 86.76% over 192 hours - researchgate.netnih.gov
Polylactide-co-polycaprolactone (PLA-PCL) Nanofibers PBS (pH 7.4) Significantly slowed release compared to pristine drug Mathematical models applied nih.gov
Silk Fibroin Nanospheres PBS (pH 7.4) Initial burst release followed by sustained release - scialert.net
Chitosan Nanoparticles - Up to 90% release over 7 days - mdpi.com

Adaptive Laboratory Evolution (ALE) Experiments in Resistance Research

Adaptive Laboratory Evolution (ALE) is a powerful methodology used to study the acquisition of antibiotic resistance in real-time under controlled laboratory conditions. researchgate.netfrontiersin.org These experiments involve repeatedly culturing bacteria in the presence of an antibiotic, allowing researchers to track the genetic and phenotypic adaptations that lead to increased resistance. researchgate.netnih.gov

An ALE experiment is typically initiated by exposing a bacterial population, such as Escherichia coli, to gentamicin sulfate. nih.govresearchgate.net The experimental design can vary, particularly in how the selective pressure (antibiotic concentration) is applied. researchgate.netnih.gov Two common approaches are:

Sub-MIC Concentrations : Bacteria are cultured in media with gentamicin concentrations below the initial Minimum Inhibitory Concentration (MIC). This method enriches for mutants with small fitness advantages. nih.gov

Dynamically Increasing Concentrations : The concentration of gentamicin is increased over time, either in discrete steps (e.g., a 1.5-fold or 2-fold increase with each transfer) or along a continuous gradient. researchgate.netfrontiersin.orgnih.gov This forces the bacterial population to adapt to progressively higher levels of the drug. frontiersin.org

The process involves serial passaging, where a small fraction of the bacterial culture (e.g., a 1% bottleneck) is transferred to fresh media containing the antibiotic at regular intervals. nih.gov This is repeated for many generations, creating distinct evolutionary lineages. researchgate.netnih.gov Throughout the experiment, researchers monitor the evolution of resistance by regularly measuring the MIC of the evolving populations. researchgate.net Once significant resistance has evolved, the adapted bacteria are isolated, and their genomes are sequenced to identify the specific mutations responsible for the resistance phenotype. researchgate.netnih.gov

ALE studies on various antibiotics have shown that different selection strategies can lead to similar key resistance mutations in genes like marR and acrAB, which are also found in clinical isolates. frontiersin.org This methodology provides invaluable insights into the evolutionary pathways to resistance, the fitness costs associated with resistance mutations, and the potential for bacteria to overcome new antimicrobial agents. researchgate.netfrontiersin.org

Table 4: Methodologies in Adaptive Laboratory Evolution (ALE) for Antibiotic Resistance

Parameter Description Common Approaches Purpose References
Selection Pressure The concentration of the antibiotic used to drive adaptation. Sub-MIC concentrations; Dynamically increasing concentrations (step-wise or gradient). To select for and enrich resistant mutants. researchgate.netfrontiersin.orgnih.gov
Culturing Method The physical setup for growing the bacteria. Serial batch culture (serial passaging); Chemostat (continuous culture). To maintain bacterial populations under selective pressure over many generations. researchgate.net
Bacterial Strain The organism being studied. Model organisms like E. coli K-12, P. aeruginosa, B. subtilis. To study fundamental mechanisms of resistance in a well-characterized system. nih.govresearchgate.net
Analysis Techniques used to characterize the evolved strains. MIC testing, growth rate analysis, whole-genome sequencing. To link phenotypic changes (resistance) with specific genotypic changes (mutations). researchgate.netnih.gov

Pharmacological and Pharmacodynamic Research in Experimental Systems Non Clinical Focus

Cellular Uptake and Intracellular Fate in Model Cells

The mechanisms governing the entry of gentamicin (B1671437) sulfate (B86663) into eukaryotic cells are multifaceted and have been the subject of extensive investigation in various non-clinical, experimental models. While endocytosis is a recognized pathway, a significant body of research has focused on alternative routes of cellular entry and the factors that modulate intracellular accumulation.

Research using kidney cell lines, such as OK and MDCK cells, has provided evidence for gentamicin uptake that is independent of endocytosis. creighton.edu Studies utilizing gentamicin conjugated to a fluorophore (GTTR) have shown that while endosomal accumulation is observable, delipidation of fixed cells reveals GTTR fluorescence within the cytoplasm and nucleus. creighton.edu This cytoplasmic and nuclear distribution suggests a pathway that bypasses the endosomal system. creighton.edu This uptake is time-dependent and saturable, further supporting a mechanism involving specific transport systems rather than non-specific fluid-phase endocytosis. creighton.edu The process is also only weakly dependent on temperature, which contrasts with the highly temperature-sensitive nature of endocytosis. creighton.edu These findings point towards the involvement of ion channels, transporters, or pores in the plasma membrane as potential conduits for gentamicin entry into the cell's interior. creighton.edunii.ac.jp

Further evidence for an endocytosis-independent pathway comes from experiments where substances known to inhibit clathrin-mediated endocytosis, such as monensin (B1676710) and phenylarsine (B13959437) oxide, did not affect gentamicin entry in LLC-PK1 cells, a proximal tubular cell line. nih.gov Similarly, maneuvers like cytosol acidification or incubation in a hypertonic medium, which disrupt clathrin-dependent endocytosis, were also ineffective in altering gentamicin uptake. nih.gov

Transient Receptor Potential (TRP) channels, a family of generally non-selective cation channels, have emerged as significant players in the cellular permeation of gentamicin. nih.govelsevierpure.com Specifically, members of the vanilloid subfamily (TRPV) have been implicated. Both kidney epithelial cells and inner ear hair cells, which are known to accumulate gentamicin, express these channels. nih.govelsevierpure.com

Studies have demonstrated that gentamicin can enter cells via cation channels and that its uptake can be modulated by regulators of the TRPV1 channel. nih.govelsevierpure.com For instance, in serum-free conditions, fluorescently-labeled gentamicin (GTTR) was observed to penetrate MDCK cells rapidly, within 30 seconds. elsevierpure.comnih.gov This uptake was influenced by extracellular multivalent cations like Ca2+, La3+, and Gd3+, as well as by protons. elsevierpure.comnih.gov Membrane depolarization, induced by high extracellular potassium, was found to reduce GTTR uptake, suggesting an electrophoretic movement through ion channels. elsevierpure.comnih.gov

The involvement of TRPV1 is further supported by the observation that its agonists, such as resiniferatoxin (B1680534) and anandamide, enhanced GTTR uptake in the absence of extracellular calcium. nih.govelsevierpure.comnih.gov Conversely, antagonists of the TRPV1 cation current, like iodo-resiniferatoxin and SB366791, also surprisingly enhanced GTTR uptake, suggesting they may act as latent agonists under certain conditions. nih.govelsevierpure.comnih.gov A key finding is that Ruthenium Red, a known blocker of TRPV channels, effectively inhibited GTTR uptake. nih.govelsevierpure.comnih.gov

The role of TRPV4 has also been investigated. In a murine distal-tubule cell line (KDT3) expressing TRPV4, removal of extracellular Ca2+ enhanced gentamicin uptake, which is indicative of permeation through non-selective cation channels. researchgate.net The expression of TRPV4 in a proximal-tubule cell line that normally lacks it (KPT2) resulted in increased gentamicin uptake. researchgate.net The concentration of gentamicin can also influence TRPV4 function; low concentrations may lead to a downregulation of TRPV4, potentially reducing toxicity, while high concentrations might over-activate the channel, leading to calcium overload. frontiersin.org

ModulatorEffect on Gentamicin UptakeReceptor/Channel ImplicatedExperimental ModelCitation
Resiniferatoxin (Agonist)EnhancedTRPV1MDCK cells nih.govelsevierpure.comnih.gov
Anandamide (Agonist)EnhancedTRPV1MDCK cells nih.govelsevierpure.comnih.gov
Iodo-resiniferatoxin (Antagonist)EnhancedTRPV1MDCK cells nih.govelsevierpure.comnih.gov
SB366791 (Antagonist)EnhancedTRPV1MDCK cells nih.govelsevierpure.comnih.gov
Ruthenium Red (Blocker)BlockedTRPV1MDCK cells nih.govelsevierpure.comnih.gov
Low Extracellular Ca2+EnhancedTRPV4KDT3 cells researchgate.net
High Extracellular K+ (Depolarization)ReducedGeneral Cation ChannelsMDCK cells elsevierpure.comnih.gov

Several factors have been identified that influence the intracellular accumulation of gentamicin in experimental settings. The cationic nature of gentamicin facilitates its binding to negatively charged phospholipids (B1166683) in the cell membrane, which is a crucial initial step for both endocytic and non-endocytic uptake pathways. oup.com

In kidney proximal tubule epithelial cells (PTECs), the megalin-cubilin endocytic receptor complex is a primary driver of gentamicin accumulation. oup.commdpi.commdpi.com However, even in cells with low megalin expression, such as the HK-2 human renal proximal tubular cell line, gentamicin uptake still occurs, reinforcing the significance of endocytosis-independent pathways. nii.ac.jp In these cells, the uptake can be modulated by gadolinium. nii.ac.jp

The intracellular environment also plays a role. For instance, the activity of gentamicin against intracellular Staphylococcus aureus in J774 macrophages is not directly proportional to its accumulation. asm.org The acidic environment of phagolysosomes (pH 5) markedly reduces the activity of gentamicin. asm.org This suggests that while the drug may accumulate, its efficacy can be compromised by the conditions within specific subcellular compartments. asm.org

Furthermore, the rate of accumulation can be influenced by the formulation of the drug. Studies have shown that a modified form of gentamicin, gentamicin-AOT (2-ethylhexy sodium sulfosuccinate), exhibits a higher rate of uptake in both A-THP-1 and J774 cells compared to the standard gentamicin sulfate salt, although both follow linear accumulation kinetics. researchgate.net

Theoretical Pharmacokinetic-Pharmacodynamic (PKPD) Modeling in Research

Theoretical PKPD models are instrumental in understanding and predicting the therapeutic effects of antibiotics like gentamicin sulfate. These models, often developed from in vitro data, provide a quantitative framework to explore complex phenomena such as concentration-dependent killing and the development of resistance.

Semimechanistic PKPD models have been successfully developed to describe the bactericidal activity of gentamicin. nih.govasm.orgnih.govresearchgate.net These models are built upon data from in vitro time-kill curve experiments, which measure the change in bacterial count over time in the presence of varying antibiotic concentrations. nih.govnih.gov

One such model incorporated compartments for both growing and resting bacteria. nih.govasm.org The effect of gentamicin was described by a sigmoidal Emax model, which relates the drug concentration to the bacterial killing rate. researchgate.net These models have been fitted to data from experiments with both static and dynamic gentamicin concentrations, simulating the concentration-time profiles that occur in patients. nih.govnih.gov The development often involves using software like NONMEM (nonlinear mixed-effects modeling) to estimate model parameters with precision. nih.govasm.orgresearchgate.net These models have proven effective in characterizing the time course of bacterial killing across a wide range of concentration profiles. nih.gov

The utility of these models lies in their ability to predict antibacterial effects under different conditions, potentially guiding the design of more effective dosing strategies. diva-portal.orgoup.com They can help bridge the gap between in vitro observations and in vivo outcomes. diva-portal.org

A key feature of gentamicin's interaction with bacteria is the development of adaptive resistance, a temporary and reversible decrease in susceptibility following initial exposure. asm.orgresearchgate.net PKPD models have been specifically designed to capture this phenomenon. nih.govasm.orgnih.gov

One approach to modeling adaptive resistance involves a function that allows the maximum bacterial killing rate (Emax) of gentamicin to decrease with prolonged exposure. nih.govasm.orgresearchgate.net This reduction in Emax reflects the diminished capacity of the drug to kill bacteria as adaptive resistance develops. nih.gov The model can also include a rate constant for the return to susceptibility (k_off) once the drug concentration decreases. asm.org This allows the model to predict the time it takes for bacteria to regain their initial susceptibility after the drug is removed. asm.orgasm.orgnih.gov

These models have also been crucial in quantifying gentamicin's concentration-dependent killing. asm.orgfrontiersin.orgnih.gov For Gram-negative bacteria like Pseudomonas aeruginosa, a clear concentration-dependent killing profile is observed, where higher concentrations lead to a faster and more extensive reduction in bacterial numbers. asm.org In contrast, for Gram-positive bacteria like Staphylococcus aureus, the killing effect tends to plateau at concentrations beyond 4 to 8 times the minimum inhibitory concentration (MIC). asm.org

Dynamic in vitro models that mimic human pharmacokinetics have shown that the degree and duration of adaptive resistance are greater with higher initial peak gentamicin concentrations. asm.orgnih.gov For example, with P. aeruginosa, maximal adaptive resistance occurred between 2 and 10 hours following an initial peak of 8 mg/L, and between 2 and 16 hours after a peak of 25 mg/L. nih.gov Full recovery of susceptibility took approximately 36 to 43 hours, depending on the initial concentration. nih.gov

ParameterDescriptionModel ApplicationCitation
EmaxMaximum bacterial killing rate.Characterizes the maximal effect of gentamicin. Decreases with exposure to model adaptive resistance. nih.govasm.orgnih.gov
EC50Concentration producing 50% of the maximal effect.Defines the potency of gentamicin. asm.org
k_onRate constant for the development of adaptive resistance.Quantifies how quickly resistance develops in the presence of gentamicin. asm.org
k_offRate constant for the return to susceptibility.Describes the rate at which bacteria revert to a susceptible state after drug removal. asm.org

Investigation of Synergistic Molecular Interactions in Combination Therapies

The efficacy of this compound can be significantly enhanced through combination with other antimicrobial agents. This approach not only broadens the spectrum of activity but can also restore susceptibility in resistant bacterial strains. The molecular underpinnings of these synergistic interactions are a key area of non-clinical research, focusing on mechanisms that facilitate increased intracellular antibiotic concentration or overcome specific resistance determinants.

Interactions with Beta-Lactam Antibiotics: Molecular Mechanisms of Enhanced Entry

The synergistic relationship between gentamicin and beta-lactam antibiotics is a classic example of combination therapy, particularly effective against a range of bacteria. nih.govnih.gov The primary molecular mechanism behind this synergy is the ability of beta-lactam antibiotics to compromise the integrity of the bacterial cell wall, thereby facilitating the uptake of gentamicin. nih.govnih.gov

Beta-lactam antibiotics, such as penicillins and cephalosporins, act by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to non-fatal damage and structural weakening of the cell wall. nih.gov The compromised cell wall becomes more permeable, allowing gentamicin, an aminoglycoside that would otherwise face challenges in traversing this barrier, to enter the bacterial cytoplasm more readily. nih.govasm.org Once inside, gentamicin can bind to its target, the 30S ribosomal subunit, to inhibit protein synthesis and induce cell death. creative-diagnostics.com

This enhanced entry mechanism is crucial for the efficacy of gentamicin against certain Gram-positive organisms, such as Enterococcus species, where the cell wall presents a significant natural barrier to aminoglycoside penetration. nih.gov Research has demonstrated that the damage caused by beta-lactams increases the intracellular concentration of gentamicin, leading to a more potent bactericidal effect than either agent could achieve alone. nih.govasm.org This synergistic action allows for accelerated bacterial clearance and can expand the clinical utility of gentamicin against severe infections. nih.gov

Table 1: Research Findings on Gentamicin and Beta-Lactam Synergy

Bacterial SpeciesBeta-Lactam AgentObserved Synergistic OutcomeUnderlying Molecular MechanismCitation
General Gram-negative bacilliPenicillins, CephalosporinsEnhanced bactericidal activity.Beta-lactam-induced cell wall damage promotes gentamicin entry. nih.govnih.gov
Pseudomonas aeruginosaTicarcillinIncreased uptake of tobramycin (B1681333) (an aminoglycoside) and enhanced bacterial killing.Ticarcillin-induced damage to the cell envelope facilitates aminoglycoside penetration. asm.org
Enterococcus speciesBeta-lactamsEffective treatment for bacteremia and endocarditis.Disruption of the cell wall allows gentamicin to bypass the natural barrier and reach the ribosomal target. nih.gov

Combined Effects with Efflux Pump Inhibitors (EPIs): Research on Resistance Reversal

A significant mechanism of bacterial resistance to gentamicin involves the active efflux of the antibiotic from the cell, mediated by membrane proteins known as efflux pumps. creative-diagnostics.com These pumps, such as the AdeABC system in Acinetobacter baumannii, recognize and expel gentamicin before it can reach its intracellular target, thereby reducing its effective concentration. mdpi.com Research into efflux pump inhibitors (EPIs) aims to counteract this resistance mechanism by blocking the function of these pumps, thus restoring bacterial susceptibility to gentamicin. acs.orgresearchgate.net

EPIs are molecules that can interfere with the components or the energy source of the efflux pump systems. researchgate.net When used in combination with gentamicin, an effective EPI prevents the antibiotic's extrusion, leading to its accumulation within the bacterial cell. nih.gov This increased intracellular concentration allows gentamicin to effectively inhibit protein synthesis, leading to bacterial cell death even in strains that were previously resistant. plos.org

Research has identified various compounds with EPI activity:

Synthetic EPIs : Compounds like Phenylalanine-Arginine Beta-Naphthylamide (PAβN) have been shown to be broad-spectrum EPIs that can reverse resistance in bacteria like Pseudomonas aeruginosa by inhibiting RND-type efflux pumps. nih.govbrieflands.com

Natural Product-Derived EPIs : Flavonoids, such as orientin (B1677486) and baicalein, have demonstrated synergistic activity with gentamicin. mdpi.comresearchgate.net Studies suggest these compounds can inhibit efflux pumps, thereby potentiating the effect of the antibiotic against resistant strains like vancomycin-resistant Enterococcus and Shigella sonnei. mdpi.comresearchgate.net

Repurposed Drugs : Some non-antibiotic drugs, such as verapamil (B1683045) and omeprazole, have been investigated for their potential as EPIs. nih.gov Verapamil, for instance, showed synergistic effects with gentamicin against certain Staphylococcus aureus strains by reducing the minimum inhibitory concentration (MIC) of the antibiotic, suggesting a role in efflux pump inhibition. nih.gov

The development of potent and non-toxic EPIs is a promising strategy to combat the growing problem of aminoglycoside resistance. creative-diagnostics.comnih.gov

Table 2: Research on Gentamicin and Efflux Pump Inhibitor (EPI) Combinations

Efflux Pump Inhibitor (EPI)Target OrganismEfflux Pump System (if specified)Observed EffectCitation
Phenylalanine-Arginine Beta-Naphthylamide (PAβN)Pseudomonas aeruginosaRND-type efflux pumpsUsed to confirm efflux-mediated resistance; inhibition leads to reduced MIC of antibiotics. brieflands.com
Orientin (Flavonoid)Shigella sonneiNot specified, but efflux pump inhibition confirmed via EtBr assay.Synergistic interaction with gentamicin. mdpi.com
Baicalein (Flavonoid)Vancomycin-resistant Enterococcus (VRE)Not specified, but efflux pump inhibition is a proposed mechanism.Strong synergistic activity with gentamicin against VRE strains. researchgate.net
VerapamilStaphylococcus aureusNot specified, but tested as a known EPI.Synergistic effects observed; reduced gentamicin MIC by 4-fold in specific strains. nih.gov
Pyrrole-based inhibitorsEscherichia coli, Pseudomonas aeruginosaAcrAB-TolC, MexAB-OprMPotentiated antibiotic activity, but synergy with gentamicin was not observed in the specific P. aeruginosa strain tested. plos.org

Synergism with Other Agents (e.g., Essential Oils, Biocides) at a Molecular Level

Beyond traditional antibiotics, research has explored the synergistic potential of gentamicin with a diverse range of other agents, including essential oils and biocides. The molecular mechanisms often involve the disruption of the bacterial cell membrane, which enhances gentamicin's uptake.

Essential Oils (EOs)

Essential oils are complex mixtures of volatile compounds derived from plants. Many EOs exhibit intrinsic antimicrobial properties and can act synergistically with antibiotics like gentamicin. openmicrobiologyjournal.com The hydrophobic nature of EOs allows them to interact with and disrupt the lipid bilayer of the bacterial cell membrane. researchgate.net This disruption increases membrane permeability, creating pores or channels that facilitate the entry of gentamicin into the cell. nih.gov This mechanism is conceptually similar to the synergy seen with beta-lactams.

Croton zehntneri Oil : Research has shown that the essential oil of Croton zehntneri enhances the activity of gentamicin against Pseudomonas aeruginosa. researchgate.net

Mentha piperita (Peppermint) Oil : The essential oil of M. piperita has demonstrated strong synergistic effects with gentamicin against both Gram-positive and Gram-negative bacteria, significantly reducing the amount of antibiotic required for growth inhibition. plos.org

Lavender (Lavandula angustifolia) Oil : Combinations of lavender essential oils and gentamicin have shown synergistic effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov

Some studies also suggest that essential oils can interfere with bacterial energy production and efflux pump functions, further contributing to the synergistic effect. researchgate.net

Biocides

Biocides are chemical agents that kill or inhibit the growth of microorganisms. While their combination with antibiotics is complex and can sometimes be antagonistic, specific pairings with gentamicin have shown synergy. frontiersin.orgnih.gov A study investigating combinations of antibiotics and biocides against Pseudomonas aeruginosa found that gentamicin had a tendency for synergy with several biocides. frontiersin.orgnih.gov

Silver Nitrate (AgNO₃) and Silver Nanoparticles (AgNP) : Both were found to be synergistic with gentamicin against P. aeruginosa. frontiersin.orgnih.gov The mechanism likely involves silver ions disrupting the cell membrane and vital enzymatic functions, which could potentiate the uptake and action of gentamicin.

Cationic Surfactants : Biocides like benzalkonium chloride and octenidine, which are cationic surfactants, also displayed synergy with gentamicin. frontiersin.orgnih.gov These agents can destabilize the bacterial membrane, leading to increased permeability and enhanced entry for the antibiotic.

These findings highlight that various membrane-active agents can potentiate the activity of gentamicin through a common molecular mechanism of enhanced cellular uptake. nih.govfrontiersin.org

Table 3: Synergistic Interactions of Gentamicin with Essential Oils and Biocides

AgentCategoryTarget OrganismObserved EffectProposed Molecular MechanismCitation
Croton zehntneri OilEssential OilPseudomonas aeruginosaEnhanced gentamicin activity.Disruption of cell membrane permeability, facilitating antibiotic entry. researchgate.net
Mentha piperita OilEssential OilGram-positive and Gram-negative bacteriaStrong synergistic growth inhibition.Disruption of cell membrane, leading to increased gentamicin uptake. plos.org
Linalool-rich EOs (e.g., Rosewood)Essential OilAcinetobacter baumanniiSynergistic activity with gentamicin.Membrane permeabilization activity enhancing antibiotic penetration. nih.gov
Silver Nitrate (AgNO₃)BiocidePseudomonas aeruginosaSynergistic growth inhibition.Disruption of cell membrane and enzymatic functions. frontiersin.orgnih.gov
Benzalkonium chlorideBiocidePseudomonas aeruginosaSynergistic growth inhibition.Destabilization of the bacterial membrane by surfactant action. frontiersin.orgnih.gov
OctenidineBiocidePseudomonas aeruginosaSynergistic growth inhibition.Destabilization of the bacterial membrane by surfactant action. frontiersin.orgnih.gov

Future Directions and Emerging Research Avenues for Gentamicin Sulfate Salt

Rational Design of Novel Aminoglycoside Derivatives to Circumvent Resistance Mechanisms

The rise of bacterial resistance to gentamicin (B1671437) has spurred intensive research into the rational design of new aminoglycoside derivatives. wjpsronline.comrug.nl The primary goal is to create molecules that can evade the enzymatic modifications that render gentamicin ineffective. wjpsronline.comsemanticscholar.org A key strategy involves chemically modifying the sites on the aminoglycoside structure that are targeted by aminoglycoside-modifying enzymes (AMEs). nih.gov

One promising approach has been the development of semi-synthetic aminoglycosides. For instance, dibekacin (B1670413) (3',4'-dideoxy-kanamycin B) was an early success in rational design, effective against certain resistant strains. nih.gov More recent efforts have focused on creating derivatives that are not susceptible to common resistance enzymes like APH(3') and ANT(2"). semanticscholar.orgnih.gov For example, researchers have synthesized paromomycin (B158545) derivatives with enhanced ribosomal activity that show promise against clinical strains of E. coli and MRSA. nih.gov

Another avenue of research involves creating novel lead structures with improved specificity for the eukaryotic ribosome, which could lead to therapies for genetic diseases caused by nonsense mutations. technion.ac.il The design of these new derivatives is increasingly informed by detailed structural data of aminoglycosides interacting with their ribosomal targets. technion.ac.il

Discovery and Development of Inhibitors for AMEs and Efflux Pumps

In addition to modifying the gentamicin molecule, researchers are focused on developing compounds that inhibit the very mechanisms bacteria use to resist the antibiotic. This includes creating inhibitors for both aminoglycoside-modifying enzymes (AMEs) and efflux pumps. nih.govcreative-diagnostics.com

AMEs inactivate gentamicin through chemical modifications. researchgate.net The development of AME inhibitors, which could be co-administered with gentamicin, is a key strategy to restore its efficacy. wjpsronline.comnih.gov Some success has been seen with bi-substrate analogs designed to block the action of AMEs like AAC and ANT/APH enzymes. nih.gov Peptides are also being explored as potential inhibitors of AMEs. nih.gov

Efflux pumps are another bacterial defense mechanism, actively pumping antibiotics like gentamicin out of the cell. asm.orgmdpi.com Research is underway to identify and develop efflux pump inhibitors (EPIs). These inhibitors would block the pump's action, allowing gentamicin to accumulate inside the bacterial cell and reach its target. creative-diagnostics.com The protonophore CCCP, for example, has been shown to decrease aminoglycoside resistance levels in strains expressing the MexXY efflux pump. asm.org

Strategies for Disrupting Biofilm Formation and Enhancing Gentamicin Activity in Biofilms

Bacterial biofilms, communities of bacteria encased in a self-produced matrix, present a significant challenge to antibiotic therapy as they are notoriously resistant to treatment. mdpi.comnih.gov Consequently, a major area of research is focused on strategies to disrupt these biofilms and enhance gentamicin's effectiveness against them. mdpi.com

Several approaches are being investigated:

Enzymatic Disruption: Enzymes that can degrade the extracellular polymeric substance (EPS) matrix of biofilms are being explored. mdpi.comasm.org For example, proteinase K has been shown to enhance gentamicin's efficacy against S. aureus biofilms. mdpi.com

Quorum Sensing Inhibition: Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate biofilm formation. frontiersin.org Inhibiting this system can prevent biofilm development and increase susceptibility to antibiotics. asm.org

Combination Therapies: Combining gentamicin with other agents has shown promise. For instance, the combination of vancomycin (B549263) and gentamicin has demonstrated synergistic effects in reducing S. aureus biofilm biomass and metabolic activity. mdpi.com Small molecules like isobavachalcone (B1672217) and curcumin (B1669340) have also been shown to enhance gentamicin's ability to eradicate MRSA biofilms. frontiersin.org

Nanoparticle Delivery: Nanocarriers such as liposomes and nanoparticles are being developed to improve the delivery of gentamicin to biofilms. mdpi.com Silver nanoparticles, for instance, have shown antibiofilm activity and can work synergistically with antibiotics. asm.org

Exploration of New Molecular Targets in Bacterial Pathogens for Gentamicin-Based Therapies

While gentamicin's primary target is the bacterial ribosome, researchers are investigating other potential molecular targets within bacterial pathogens to develop new therapeutic strategies. creative-diagnostics.comnih.gov This involves looking beyond the well-established mechanism of protein synthesis inhibition.

One area of exploration is the bacterial metabolism. mdpi.com Studies have shown that certain metabolites, like D-ribose, can enhance the efficacy of gentamicin against resistant Salmonella strains by activating central carbon metabolism and increasing drug uptake. frontiersin.org This suggests that targeting metabolic pathways could be a viable strategy to potentiate gentamicin's action. mdpi.com

Another approach is to identify and target other essential bacterial processes that may be indirectly affected by aminoglycosides. For example, neomycin, a related aminoglycoside, has been shown to interfere with RNase P, an essential enzyme. nih.gov Further research may uncover similar secondary targets for gentamicin that could be exploited for therapeutic benefit. The overarching goal is to identify novel targets that, when inhibited, can either kill the bacteria directly or re-sensitize them to gentamicin. tandfonline.com

Application of Artificial Intelligence and Machine Learning in Resistance Prediction and Drug Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in the fight against antimicrobial resistance. ijmm.irnih.gov These technologies are being applied to both predict the emergence of gentamicin resistance and to aid in the design of novel, more effective antibiotics. tandfonline.commbzuai.ac.ae

ML algorithms can analyze vast datasets of genomic and clinical data to identify patterns associated with antibiotic resistance. ijmm.ir This can help in predicting which bacterial strains are likely to be resistant to gentamicin and can guide clinical decision-making. tandfonline.commbzuai.ac.ae For example, one study demonstrated the use of an ML model to predict gentamicin resistance in P. aeruginosa with high accuracy by analyzing patient electronic health records. mbzuai.ac.ae

In the realm of drug design, AI can accelerate the discovery and optimization of new aminoglycoside derivatives. ijmm.irresearchgate.net By analyzing structure-activity relationships, ML models can help design compounds with improved properties, such as enhanced efficacy against resistant strains and reduced toxicity. tandfonline.com This data-driven approach has the potential to significantly shorten the timeline and reduce the costs associated with developing new antibiotics.

Biosynthesis Research: Understanding and Engineering Production Pathways

A deeper understanding of how gentamicin is naturally produced by Micromonospora species is crucial for developing improved production methods and for bioengineering novel aminoglycosides. bohrium.comnih.gov Research in this area focuses on elucidating the complex biosynthetic pathway of gentamicin and identifying the key enzymes involved. bohrium.comnih.gov

The goal of this research is to enable the metabolic engineering of gentamicin-producing strains. bohrium.com By manipulating the biosynthetic genes, it may be possible to increase the yield of specific gentamicin components or to create entirely new derivatives with enhanced antibacterial properties. bohrium.comnih.gov For instance, researchers have successfully engineered strains to exclusively produce gentamicin C1a, a precursor for the semi-synthetic antibiotic isepamicin. mdpi.com

Characterization of Biosynthetic Enzymes (e.g., GenB2, GenK, GenQ, GenP, GenB3)

A critical aspect of biosynthesis research is the detailed characterization of the enzymes that catalyze the various steps in the gentamicin production pathway. researchgate.netnih.govbiorxiv.org Understanding the function and structure of these enzymes provides the foundation for rational engineering efforts. acs.orgnih.gov

Key enzymes in the gentamicin biosynthesis pathway that have been the focus of research include:

EnzymeFunction
GenK A radical SAM-dependent enzyme that catalyzes the C-6' methylation of gentamicin X2 to form G418. nih.govacs.org
GenQ A flavin-linked dehydrogenase that oxidizes both gentamicin X2 and G418 at the C-6' position. nih.gov
GenP A phosphotransferase thought to be involved in the 3',4' double dehydroxylation. researchgate.netbiorxiv.org
GenB1 An aminotransferase that is the primary partner for GenQ in the amination of intermediates. nih.gov
GenB2 A PLP-dependent enzyme that functions as an isomerase, converting gentamicin C2a to gentamicin C2. acs.orgnih.gov It has also been implicated in the epimerization of other intermediates. researchgate.net
GenB3 A PLP-dependent enzyme involved in the dehydroxylation steps of the pathway. nih.govbiorxiv.org

The elucidation of the roles of these enzymes, often through gene knockout studies and in vitro assays, has provided a more complete picture of the intricate steps leading to the formation of the various gentamicin components. nih.govbiorxiv.org This knowledge is invaluable for future efforts to engineer the biosynthetic pathway to produce novel and more potent aminoglycoside antibiotics. bohrium.com

Optimization of Fermentation Processes for Enhanced Yields via Molecular Biological Techniques

The quest to enhance the production yield of gentamicin, an important aminoglycoside antibiotic, has increasingly turned towards molecular biological techniques. These advanced methods offer a more targeted and efficient approach compared to traditional strain improvement strategies like random mutagenesis, which are often laborious and time-consuming. bohrium.comnih.gov Metabolic engineering of the producing microorganisms, primarily species of the genus Micromonospora, has shown significant promise in boosting the output of specific and desired gentamicin components. bohrium.com

Key producing strains, such as Micromonospora purpurea and Micromonospora echinospora, have been the focus of genetic manipulation to create engineered strains that not only exhibit significantly improved yields but can also produce single, more clinically relevant components of the gentamicin complex. bohrium.comresearchgate.net This is particularly important as the gentamicin complex produced by wild-type strains is a mixture of several related compounds (C1, C1a, C2, C2a, and C2b), each with varying levels of antibacterial activity and potential side effects. bohrium.comresearchgate.net

A pivotal area of research has been the manipulation of genes within the gentamicin biosynthetic pathway. For instance, the knockout of specific genes can redirect the metabolic flux towards the synthesis of a particular desired component. A notable example is the targeted disruption of genes encoding for methyltransferases, which play a crucial role in the final steps of gentamicin biosynthesis. By inactivating the gacD gene in M. purpurea, which is responsible for converting gentamicin X2 to G418, researchers achieved an engineered strain with a tenfold increase in the yield of the C1a component. nih.gov Further refinement of this approach involved the simultaneous knockout of the genK and genL genes in M. echinospora, leading to a remarkable 3.22-fold increase in the production of gentamicin C1a compared to the parent strain. nih.gov Similarly, in M. purpurea, inactivating genL in a strain already deficient in genK resulted in a strain that exclusively produces gentamicin C1a, a crucial precursor for the semi-synthetic antibiotic etimicin. researchgate.net

These genetic manipulations highlight the power of a deep understanding of the biosynthetic pathway. Key genes such as gtmA, gntE, and genK have been identified and their functions elucidated through gene disruption and in vitro enzymology, revealing critical branching points in the pathway. bohrium.com Different methylation steps, controlled by specific genes, are also vital in determining the final composition of the gentamicin complex. bohrium.com

Beyond direct gene knockouts, other molecular strategies are being explored. Enhancing the secretion of gentamicin by modifying the cell membrane permeability or weakening the cell wall's binding capacity can increase the amount of the antibiotic available in the fermentation broth. bohrium.com Furthermore, combinatorial biosynthesis, which involves engineering the producing strains with genes from other organisms, presents an exciting avenue for creating novel aminoglycoside analogs with potentially improved therapeutic properties. bohrium.com

The integration of these molecular techniques with optimized fermentation conditions, such as nutrient composition and precursor supplementation, demonstrates a synergistic approach to maximizing gentamicin production. bohrium.compharmacophorejournal.commsk.or.kr For instance, the addition of specific nutrients like dextrin (B1630399) and soybean meal has been shown to significantly enhance gentamicin yields. pharmacophorejournal.com

Table 1: Examples of Molecular Biological Techniques for Enhanced Gentamicin Yield

Organism Molecular Strategy Key Genes Targeted Outcome Reference
Micromonospora purpureaGene knockoutgacD~10-fold increase in gentamicin C1a yield. nih.gov
Micromonospora echinosporaSimultaneous gene knockoutgenK and genL~3.22-fold increase in gentamicin C1a production. nih.gov
Micromonospora purpureaSequential gene knockoutgenK and genLExclusive production of gentamicin C1a. researchgate.net

Ecological and Environmental Studies of Resistance Gene Dissemination Beyond Clinical Settings

The widespread use of gentamicin in human and veterinary medicine, as well as in agriculture, has led to growing concerns about the dissemination of gentamicin resistance genes (GRGs) in non-clinical environments. oup.comoup.com These environmental reservoirs of resistance genes, often referred to as the "resistome," can potentially contribute to the emergence and spread of antibiotic-resistant pathogens. frontiersin.org

Studies have surveyed various environmental compartments for the presence and prevalence of GRGs, including soils, rhizospheres, animal manure, sewage, and coastal waters. oup.comoup.comnih.gov A comprehensive survey across different European locations revealed a high abundance and diversity of GRGs in samples from piggery manure, cattle and chicken feces, sewage, and wastewater-polluted seawater. oup.comoup.com In some of these "hot spots," all six major clusters of genes encoding for gentamicin-modifying enzymes were detected. oup.comoup.com

The primary mechanism for the spread of GRGs in the environment is horizontal gene transfer (HGT), facilitated by mobile genetic elements (MGEs) such as plasmids, transposons, and integrons. oup.comoup.comfrontiersin.org Research has shown that GRGs located on MGEs can be transferred between different bacterial species, including those belonging to phylogenetically distant groups. oup.comoup.com For example, known GRGs have been identified not only in common hosts like Enterobacteriaceae, Pseudomonas, and Acinetobacter but also in other bacteria such as members of the CFB group and Proteobacteria. oup.comoup.com

The application of manure from antibiotic-treated animals as a soil fertilizer is a significant pathway for introducing both antibiotics and GRG-containing microorganisms into agricultural environments. nih.govnih.gov This practice can exert selective pressure on the soil microbiome, potentially leading to an increase in the abundance and transfer of resistance genes. nih.gov However, the impact of gentamicin on the soil resistome can be complex. One study found that while gentamicin pollution strongly influenced bacterial communities in soil enrichments, its effects in soil microcosms were less pronounced due to the strong adsorption of the antibiotic onto soil particles, which reduces its bioavailability. nih.gov This highlights the importance of considering the specific environmental matrix when assessing the risks of resistance dissemination.

Even sub-inhibitory concentrations of gentamicin, which are often found in the environment, can play a role in the evolution and spread of resistance. nih.gov Research has demonstrated that these low concentrations can promote the integration of GRGs into class 1 integrons in natural river microbial communities. nih.gov This is a significant finding as integrons are genetic elements that can capture and express gene cassettes, including those conferring antibiotic resistance, thereby increasing their potential for mobilization and dissemination.

The use of antibiotics in plant agriculture, such as streptomycin (B1217042), can also indirectly contribute to the selection of gentamicin-resistant bacteria in the environment through cross-resistance mechanisms. fao.org

Table 2: Environmental Sources and Findings on Gentamicin Resistance Gene Dissemination

Environmental Source Key Findings Mechanisms of Dissemination Reference
Piggery manure, cattle/chicken feces, sewage, coastal waterHigh abundance and diversity of gentamicin resistance genes (GRGs).Horizontal Gene Transfer (HGT) via Mobile Genetic Elements (MGEs). oup.comoup.com
Agricultural SoilIntroduction of GRGs through manure application. Gentamicin adsorption to soil particles can limit its impact on the resistome.HGT, selective pressure from antibiotic residues. nih.gov
River WaterSub-inhibitory concentrations of gentamicin promote integration of GRGs into class 1 integrons.Integron-mediated gene capture and expression. nih.gov

Q & A

Q. Table 1. Stability of Gentamicin Sulfate Under Various Conditions

ConditionStability DurationKey Reference
-20°C (aqueous solution)≥1 year
37°C (reconstituted)15 days
100°C, pH 2–12No significant loss after 30 min

Q. Table 2. LC-PED Parameters for Gentamicin Analysis

ParameterSpecification
ColumnC18, 5 µm, 250 mm
Mobile Phase0.1M NaOH + 8% MeOH
DetectionPulsed amperometry
Linearity Range10–200 µg/mL

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